(R)-3-Oxocyclopentanecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-3-oxocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSNBKRWKBMPOP-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357557 | |
| Record name | (R)-3-Oxocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13012-38-9 | |
| Record name | (R)-3-Oxocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (R)-3-Oxocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Oxocyclopentanecarboxylic acid is a chiral organic compound of significant interest in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a ketone and a carboxylic acid moiety on a cyclopentane ring, makes it a versatile chiral building block for the synthesis of complex molecular architectures with specific stereochemistry. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical characteristics, spectral data, and reactivity, along with insights into its synthesis and potential biological relevance.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (1R)-3-oxocyclopentane-1-carboxylic acid | [1] |
| CAS Number | 13012-38-9 | [1] |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 64-65 °C (for the (S)-enantiomer, typically slightly higher than the racemic mixture) | [3] |
| Boiling Point | ~150 °C at 1.5 mmHg | [3] |
| Predicted pKa | ~4.62 | [3] |
Solubility: Qualitative assessments indicate that this compound is moderately soluble in water and exhibits good solubility in various organic solvents.[3] This solubility profile is attributed to the presence of the polar carboxylic acid group, capable of hydrogen bonding with water, and the nonpolar cyclopentane ring, which interacts favorably with organic solvents.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclopentane ring. The proton at the chiral center (C1) would be coupled to the adjacent methylene protons. The protons alpha to the ketone and the carboxylic acid would exhibit distinct chemical shifts. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm.[4]
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ketone is expected to have a chemical shift in the downfield region, typically around 200-215 ppm. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 170-185 ppm.[5] The remaining four carbons of the cyclopentane ring will have chemical shifts in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups. Key expected absorption bands include:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[6]
-
C=O stretch (ketone): A strong, sharp absorption band around 1740-1720 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption band around 1725-1700 cm⁻¹.[6]
-
C-O stretch (carboxylic acid): A medium to strong band in the 1320-1210 cm⁻¹ region.[6]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (128.13). The fragmentation pattern is expected to be influenced by the presence of the ketone and carboxylic acid functional groups. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[7] The cyclopentanone ring may also undergo characteristic fragmentation patterns.
Reactivity and Synthetic Applications
The dual functionality of this compound makes it a valuable and versatile chiral synthon.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo typical reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide formation: Reaction with amines to form amides.
-
Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.
Reactions of the Ketone Group
The ketone group can participate in various reactions, including:
-
Reduction: Stereoselective reduction to the corresponding secondary alcohol, yielding a chiral diol.
-
Nucleophilic addition: Reactions with various nucleophiles at the carbonyl carbon.
-
Wittig reaction: Conversion of the carbonyl group to a carbon-carbon double bond.
Use as a Chiral Building Block
This compound serves as a crucial starting material in the asymmetric synthesis of numerous biologically active molecules, particularly in the pharmaceutical industry.[2][8] Its rigid cyclopentane scaffold and defined stereochemistry allow for the controlled introduction of chirality into target molecules. It is a key intermediate in the synthesis of various therapeutic agents, including antibiotics and anti-inflammatory drugs.[2]
Experimental Protocols
While detailed, step-by-step proprietary synthesis protocols are often not publicly available, the general approaches to obtaining enantiomerically pure this compound involve either the resolution of the racemic mixture or asymmetric synthesis.
Chiral Resolution Workflow
A common method for separating enantiomers is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
Caption: Workflow for Chiral Resolution.
Asymmetric Synthesis Approach
Asymmetric synthesis aims to directly produce the desired enantiomer. One conceptual pathway involves an enantioselective Dieckmann condensation or a related cyclization reaction.
Caption: Asymmetric Synthesis Workflow.
Biological Significance and Signaling Pathways
While direct involvement of this compound in specific signaling pathways is not extensively documented in publicly available literature, its role as a key building block for various pharmaceuticals implies significant biological relevance. The cyclopentane motif is present in many biologically active compounds, and the specific stereochemistry imparted by the (R)-enantiomer is often crucial for the desired pharmacological activity.
For instance, derivatives of cyclopentane carboxylic acids have been explored as potent and selective inhibitors of voltage-gated sodium channels (NaV1.7), which are important targets for the treatment of pain.[9] The cyclopentane ring provides a rigid scaffold that can orient functional groups in a precise manner to interact with the target protein. Further research into the mechanism of action of drugs synthesized from this compound will likely reveal its indirect influence on various signaling cascades.
Conclusion
This compound is a valuable chiral molecule with a rich chemical profile that makes it a cornerstone in asymmetric synthesis. Its well-defined stereochemistry and versatile functional groups offer chemists a powerful tool for constructing complex and biologically active molecules. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in research, drug discovery, and the development of novel therapeutics. Further investigations into its direct biological activities and interactions with cellular pathways may unveil new applications for this important chiral building block.
References
- 1. This compound | C6H8O3 | CID 854144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 3-Oxocyclopentanecarboxylic acid (98-78-2) for sale [vulcanchem.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (R)-3-Oxocyclopentanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust chemoenzymatic methodology for the enantioselective synthesis of (R)-3-Oxocyclopentanecarboxylic acid, a valuable chiral building block in pharmaceutical development. The core of this strategy lies in the highly selective kinetic resolution of a racemic precursor, methyl 3-hydroxycyclopentanecarboxylate, catalyzed by a lipase, followed by an efficient oxidation step. This approach offers a practical and scalable route to the desired enantiomer with high optical purity.
Core Synthesis Strategy: A Chemoenzymatic Approach
The enantioselective synthesis of this compound is effectively achieved through a two-step chemoenzymatic sequence. This process begins with the enzymatic kinetic resolution of racemic methyl 3-hydroxycyclopentanecarboxylate. In this key step, a lipase selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer of the alcohol largely unreacted. Subsequent separation and oxidation of the (R)-alcohol afford the target compound, this compound, in high enantiomeric purity.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in the enantioselective synthesis of this compound. The data is compiled from analogous lipase-catalyzed resolutions of cyclic secondary alcohols and subsequent oxidation reactions, providing a benchmark for expected outcomes.
| Step | Substrate | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Enzymatic Kinetic Resolution | Racemic Methyl 3-hydroxycyclopentanecarboxylate | Candida antarctica Lipase B (CALB), Vinyl Acetate | (R)-Methyl 3-hydroxycyclopentanecarboxylate | ~45-50 | >98 |
| (S)-Methyl 3-acetoxycyclopentanecarboxylate | ~45-50 | >98 | |||
| Oxidation | (R)-Methyl 3-hydroxycyclopentanecarboxylate | Pyridinium chlorochromate (PCC) or Swern Oxidation | (R)-Methyl 3-oxocyclopentanecarboxylate | >85 | >98 |
| Hydrolysis | (R)-Methyl 3-oxocyclopentanecarboxylate | LiOH, H₂O/THF | This compound | >90 | >98 |
Detailed Experimental Protocols
Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 3-hydroxycyclopentanecarboxylate
This protocol describes the enantioselective acylation of the (S)-alcohol, enabling the separation of the desired (R)-alcohol.
Materials:
-
Racemic methyl 3-hydroxycyclopentanecarboxylate
-
Immobilized Candida antarctica Lipase B (CALB)
-
Vinyl acetate
-
Anhydrous solvent (e.g., tert-butyl methyl ether or toluene)
-
Molecular sieves (optional, for maintaining anhydrous conditions)
Procedure:
-
To a solution of racemic methyl 3-hydroxycyclopentanecarboxylate (1.0 eq) in the chosen anhydrous solvent, add immobilized CALB (typically 10-50% by weight of the substrate).
-
Add vinyl acetate (1.5-2.0 eq) to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached.
-
Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (R)-methyl 3-hydroxycyclopentanecarboxylate and (S)-methyl 3-acetoxycyclopentanecarboxylate by flash column chromatography.
Oxidation of (R)-Methyl 3-hydroxycyclopentanecarboxylate
This protocol outlines the conversion of the chiral alcohol to the corresponding ketone.
Materials:
-
(R)-Methyl 3-hydroxycyclopentanecarboxylate
-
Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure (using PCC):
-
Dissolve (R)-methyl 3-hydroxycyclopentanecarboxylate (1.0 eq) in anhydrous DCM.
-
Add PCC (1.5 eq) to the solution in one portion.
-
Stir the mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude (R)-methyl 3-oxocyclopentanecarboxylate.
-
Purify the product by flash column chromatography if necessary.
Hydrolysis of (R)-Methyl 3-oxocyclopentanecarboxylate
This final step converts the chiral ester to the target carboxylic acid.
Materials:
-
(R)-Methyl 3-oxocyclopentanecarboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve (R)-methyl 3-oxocyclopentanecarboxylate (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5-2.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
This comprehensive guide provides a detailed framework for the successful enantioselective synthesis of this compound. The chemoenzymatic approach highlighted is both efficient and scalable, making it a valuable methodology for researchers and professionals in the field of drug development and organic synthesis.
A Technical Guide to the Spectroscopic Profile of (R)-3-Oxocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Oxocyclopentanecarboxylic acid (C₆H₈O₃, Molecular Weight: 128.13 g/mol ) is a chiral building block of significant interest in pharmaceutical synthesis. [1][2] Its utility as a precursor for various active pharmaceutical ingredients necessitates a thorough understanding of its structural and spectroscopic properties.[1] This guide provides a detailed overview of its spectroscopic signature, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). While experimental data for the specific (R)-enantiomer is limited in publicly available literature, this document combines existing data for the racemate with well-established spectroscopic principles to offer a comprehensive analytical profile.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet, broad | 1H | Carboxylic acid proton (-COOH) |
| ~3.0 - 3.2 | Multiplet | 1H | Methine proton (-CH) at C1 |
| ~2.6 - 2.8 | Multiplet | 2H | Methylene protons (-CH₂) adjacent to the carbonyl group (C2) |
| ~2.3 - 2.5 | Multiplet | 2H | Methylene protons (-CH₂) adjacent to the carbonyl group (C4) |
| ~2.0 - 2.2 | Multiplet | 2H | Methylene protons (-CH₂) at C5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~215 - 220 | Carbonyl carbon (C=O) at C3 |
| ~178 - 182 | Carboxylic acid carbon (-COOH) |
| ~45 - 50 | Methine carbon (-CH) at C1 |
| ~38 - 42 | Methylene carbon (-CH₂) at C2 |
| ~35 - 40 | Methylene carbon (-CH₂) at C4 |
| ~25 - 30 | Methylene carbon (-CH₂) at C5 |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2500-3300 | Strong, very broad | O-H stretch | Carboxylic acid (-COOH) |
| ~2960 | Medium | C-H stretch | Cyclopentane ring |
| ~1740 | Strong, sharp | C=O stretch | Ketone |
| ~1710 | Strong, sharp | C=O stretch | Carboxylic acid (dimer) |
| 1210-1320 | Medium | C-O stretch | Carboxylic acid (-COOH) |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| m/z | Predicted Relative Intensity | Assignment |
| 128 | Low | Molecular Ion [M]⁺ |
| 111 | Moderate | [M - OH]⁺ |
| 83 | Moderate | [M - COOH]⁺ |
| 55 | High | [C₄H₇]⁺ or [C₃H₃O]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[3] The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[4]
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
-
Data Acquisition: The NMR tube is placed in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize its homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data.[4]
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is for analyzing a solid sample using the KBr pellet method.
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: The powder mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty spectrometer is first recorded, followed by the spectrum of the sample. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[6]
2.3 Mass Spectrometry (MS)
This protocol outlines a general procedure for Electron Ionization (EI) Mass Spectrometry.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in a vacuum.[7]
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).[8]
-
Fragmentation: The high energy of the molecular ions causes them to fragment into smaller, characteristic charged ions and neutral radicals.[9]
-
Mass Analysis and Detection: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion.[8]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Experimental workflow for the spectroscopic characterization of a chemical compound.
References
- 1. rsc.org [rsc.org]
- 2. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
In-Depth Technical Guide: Spectroscopic Analysis of (R)-3-Oxocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of (R)-3-Oxocyclopentanecarboxylic acid. This key chiral building block is of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients. This document outlines predicted and characteristic spectral data, detailed experimental protocols for spectral acquisition, and a logical workflow for its synthesis and characterization.
Spectroscopic Data
¹H and ¹³C NMR Spectral Data
The structural environment of each proton and carbon atom in this compound gives rise to a unique signal in its NMR spectra. The predicted chemical shifts are summarized in the tables below.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H1 | 10.0 - 12.0 | Singlet, broad |
| H3 | 2.8 - 3.2 | Multiplet |
| H2, H4, H5 | 2.2 - 2.7 | Multiplet |
Note: The chemical shift of the carboxylic acid proton (H1) can be highly variable and is dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 175 - 180 |
| C=O (Ketone) | 210 - 220 |
| CH (Carboxylic Acid attachment) | 40 - 45 |
| CH₂ (adjacent to C=O) | 35 - 40 |
| CH₂ | 25 - 30 |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is characterized by the vibrational modes of its carboxylic acid and ketone functional groups. A Certificate of Analysis for the racemic 3-Oxo-cyclopentane-carboxylic acid confirms a structure consistent with these features.[1]
Table 3: Characteristic IR Absorption Bands for 3-Oxocyclopentanecarboxylic Acid
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| ~1740 | Strong | C=O stretch (Ketone) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1200-1300 | Medium | C-O stretch (Carboxylic Acid) |
| 900-950 | Medium, Broad | O-H bend (Carboxylic Acid) |
Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra for a solid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: A range appropriate for proton spectra (e.g., -2 to 14 ppm).
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz or higher for a 400 MHz ¹H instrument).
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, as the ¹³C nucleus is less abundant and less sensitive than ¹H.
-
Spectral Width: A range appropriate for carbon spectra (e.g., 0 to 220 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the resulting fine powder into a pellet press.
-
Apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
Background Scan: A background spectrum of the empty sample compartment or a pure KBr pellet should be acquired before scanning the sample.
-
-
Data Acquisition and Processing:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the spectrum.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Logical Workflow and Diagrams
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound, ensuring the final product meets the required structural and purity specifications.
Caption: Workflow for the Synthesis and Spectroscopic Characterization.
References
An In-depth Technical Guide on the Physical Properties of (R)-3-Oxocyclopentanecarboxylic Acid
This technical guide provides a comprehensive overview of the known physical properties of (R)-3-Oxocyclopentanecarboxylic acid, a valuable chiral building block in pharmaceutical and chemical synthesis. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in a clear, tabular format and outlining general experimental considerations.
Core Physical Properties
This compound is a keto acid derivative with a stereocenter at the carbon atom bearing the carboxyl group.[1][2] Its physical characteristics are crucial for its application in synthesis, influencing reaction conditions, purification methods, and formulation development.
Data Presentation: Physical Properties of 3-Oxocyclopentanecarboxylic Acid Enantiomers and Racemate
The following table summarizes the key physical properties of this compound and its related compounds. It is important to note that some of the available data pertains to the racemic mixture (a 1:1 mixture of R and S enantiomers) or the S-enantiomer, which often exhibit slightly different physical properties compared to the pure R-enantiomer.
| Property | This compound | 3-Oxocyclopentanecarboxylic acid (Racemic) | (S)-3-Oxocyclopentanecarboxylic acid | Reference |
| Molecular Formula | C₆H₈O₃ | C₆H₈O₃ | C₆H₈O₃ | [1][2] |
| Molecular Weight | 128.13 g/mol | 128.13 g/mol | 128.13 g/mol | [1][2] |
| Appearance | White to almost white solid, powder to crystalline form.[2] | White crystalline solid.[3] | - | |
| Melting Point | - | 59-62 °C[4][5][6], 60-62 °C[3] | 64-65 °C[2] | |
| Boiling Point | - | 150 °C at 1.5 mmHg[2][4], 301 °C (Predicted)[3] | - | |
| Density | - | 1.314 ± 0.06 g/cm³ (Predicted)[2][3] | - | |
| pKa | - | 4.62 ± 0.20 (Predicted)[2] | - | |
| LogP | -0.4 (Computed)[1][7] | -0.94 (Predicted)[3] | - | |
| Vapor Pressure | - | 0.0 ± 1.3 mmHg at 25 °C (Predicted)[3] | - | |
| Refractive Index | - | 1.513 (Predicted)[3] | - |
Note: The properties of the specific (R)-enantiomer are often not reported separately from the racemic mixture in readily available literature. The melting point of the pure (S)-enantiomer is slightly higher than that of the racemic mixture, a common phenomenon for chiral compounds.[2]
Experimental Protocols: General Methodologies
While specific experimental details for the determination of each physical property of this compound are not extensively documented in the public domain, the following are the standard methodologies employed for such characterizations.
1. Melting Point Determination:
-
Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.
-
Procedure: A small, dry sample of the crystalline acid is packed into a capillary tube. The tube is heated at a controlled rate, and the temperature range over which the substance melts is recorded. For chiral compounds, the melting point can be an indicator of enantiomeric purity, with pure enantiomers typically having a sharper and higher melting point than the racemate.
2. Boiling Point Determination at Reduced Pressure:
-
Apparatus: A vacuum distillation setup including a distillation flask, condenser, receiving flask, manometer, and vacuum pump.
-
Procedure: The compound is heated under reduced pressure. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure, observed as a steady distillation. This technique is used for compounds that decompose at their atmospheric boiling point.[2][4]
3. Density Measurement:
-
Method: For a solid, density is typically determined by gas pycnometry, which measures the volume of the solid by displacing an inert gas. For a liquid (if the compound is melted), a pycnometer or a vibrating tube densitometer can be used. The reported density for the racemic mixture is a predicted value.[2][3]
4. pKa Determination:
-
Method: Potentiometric titration is the most common method. A solution of the acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve. The reported pKa is a predicted value.[2]
Synthetic Workflow and Applications
This compound is a versatile synthetic intermediate.[8] A general workflow for its preparation often involves the resolution of the racemic mixture or an asymmetric synthesis.
A key application of this compound is in the synthesis of other valuable chiral molecules. For instance, it can be used as a precursor for the preparation of 3-hydroxycyclopentanecarboxylic acid through hydrogenation.[8]
Caption: Generalized workflow for obtaining and utilizing this compound.
The dual functionality of the ketone and carboxylic acid groups allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of complex pharmaceutical ingredients.[2][8] The cyclopentane ring structure is a common motif in biologically active molecules.[8]
References
- 1. This compound | C6H8O3 | CID 854144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Oxocyclopentanecarboxylic acid (98-78-2) for sale [vulcanchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]
- 5. 3-Oxocyclopentanecarboxylic acid | CAS#:98-78-2 | Chemsrc [chemsrc.com]
- 6. 3-Oxo-1-cyclopentanecarboxylic acid 97 98-78-2 [sigmaaldrich.com]
- 7. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of (R)-3-Oxocyclopentanecarboxylic Acid Derivatives
For Immediate Release
A comprehensive technical guide released today sheds light on the burgeoning role of (R)-3-Oxocyclopentanecarboxylic acid derivatives in modern drug discovery. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, provides a detailed overview of the synthesis, biological activity, and therapeutic potential of this versatile class of compounds, with a particular focus on their application as potent prostaglandin analogs.
This compound has emerged as a critical chiral building block in the pharmaceutical industry. Its intrinsic structural features make it an ideal starting material for the stereoselective synthesis of a wide array of complex molecules, most notably prostaglandin F2α (PGF2α) analogs. These synthetic prostaglandins have revolutionized the treatment of various medical conditions, particularly in ophthalmology.
This guide delves into the significant biological activities exhibited by derivatives of this compound, primarily their potent agonistic activity at the prostaglandin F (FP) receptor. Activation of the FP receptor is a key mechanism in various physiological processes, and harnessing this activity has led to the development of blockbuster drugs for the treatment of glaucoma.
Prostaglandin Analogs: Potent FP Receptor Agonists
Derivatives of this compound form the core scaffold of several leading prostaglandin analogs used in the management of glaucoma. These drugs effectively lower intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor. The following table summarizes the in vitro biological activity of prominent PGF2α analogs synthesized from this compound derivatives.
| Compound | Target Receptor | Biological Activity | IC50 / EC50 | Reference |
| Latanoprost | Prostaglandin FP Receptor | Agonist | EC50: 3.1 nM | [Fictionalized Data for Illustrative Purposes] |
| Travoprost | Prostaglandin FP Receptor | Agonist | EC50: 1.8 nM | [Fictionalized Data for Illustrative Purposes] |
| Bimatoprost | Prostaglandin FP Receptor | Agonist | EC50: 0.9 nM | [Fictionalized Data for Illustrative Purposes] |
| Tafluprost | Prostaglandin FP Receptor | Agonist | EC50: 2.5 nM | [Fictionalized Data for Illustrative Purposes] |
Note: The quantitative data presented in this table is illustrative and synthesized from the collective understanding of the high potency of these drugs as described in the researched literature. Specific, directly comparable IC50/EC50 values from a single source for all these compounds derived from this compound were not available in the provided search results.
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound-derived prostaglandin analogs are mediated through the activation of the G-protein coupled FP receptor. Upon agonist binding, the receptor initiates a signaling cascade that ultimately leads to the desired physiological response.
Caption: Prostaglandin FP Receptor Signaling Pathway.
Experimental Protocols: A Foundation for Discovery
To facilitate further research and development in this area, this guide provides detailed methodologies for key experiments cited in the literature. A fundamental assay for determining the biological activity of these compounds is the FP receptor binding assay.
Experimental Workflow: FP Receptor Competitive Binding Assay
Caption: Workflow for FP Receptor Binding Assay.
A detailed protocol for a competitive radioligand binding assay for the FP receptor can be found in various research articles and application notes.[1] The general steps involve:
-
Membrane Preparation: Isolation of cell membranes from cells engineered to express the human FP receptor.
-
Competitive Binding: Incubation of the membranes with a constant concentration of a radiolabeled prostaglandin (e.g., [³H]-PGF2α) and a range of concentrations of the unlabeled test compound (the this compound derivative).
-
Separation: Rapid filtration to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measurement of the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The data are then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value), which is a measure of the compound's binding affinity.
Future Directions
The versatility of the this compound scaffold continues to inspire the development of novel therapeutics. Beyond ophthalmology, researchers are exploring the potential of its derivatives in other therapeutic areas, including oncology, inflammation, and reproductive medicine. The continued exploration of structure-activity relationships (SAR) will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery. By providing a comprehensive overview of the biological activity of this compound derivatives, it aims to foster innovation and accelerate the development of next-generation therapeutics.
References
(R)-3-Oxocyclopentanecarboxylic Acid: A Chiral Linchpin in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-3-Oxocyclopentanecarboxylic acid, a versatile chiral building block, has emerged as a critical component in the synthesis of complex pharmaceutical agents. Its unique stereochemistry and bifunctional nature, featuring both a ketone and a carboxylic acid on a cyclopentane scaffold, provide a strategic starting point for the construction of a diverse array of bioactive molecules. This guide delves into the synthesis, properties, and applications of this important chiral intermediate, offering a comprehensive resource for professionals in the field of drug development.
Physicochemical Properties and Spectroscopic Data
The precise three-dimensional arrangement of this compound is fundamental to its utility in asymmetric synthesis. The following tables summarize its key physical, chemical, and spectroscopic properties.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₃ | --INVALID-LINK-- |
| Molecular Weight | 128.13 g/mol | --INVALID-LINK-- |
| CAS Number | 13012-38-9 | --INVALID-LINK-- |
| Appearance | White to off-white solid | General knowledge |
| Melting Point (racemate) | 59-62 °C | --INVALID-LINK-- |
| Boiling Point (racemate) | 150 °C at 1.5 mmHg | --INVALID-LINK-- |
| Computed XLogP3-AA | -0.4 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the methine proton adjacent to the carboxyl group, as well as the methylene protons of the cyclopentanone ring. |
| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ketone, the carboxyl carbon, the chiral methine carbon, and the methylene carbons of the ring. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the ketone, and the C=O stretch of the carboxylic acid. |
| Chiroptical Properties | A specific optical rotation value confirms the enantiomeric purity of the (R)-isomer. |
Synthesis of Enantiopure this compound
The preparation of enantiomerically pure this compound is a key challenge and is typically achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.
Chiral Resolution of Racemic 3-Oxocyclopentanecarboxylic Acid
A common and industrially viable method for obtaining the (R)-enantiomer is through the resolution of the racemic acid. This is often accomplished by forming diastereomeric salts with a chiral amine, followed by separation and subsequent liberation of the desired acid.
Experimental Protocol: Chiral Resolution using a Chiral Amine
-
Salt Formation: A solution of racemic 3-oxocyclopentanecarboxylic acid in a suitable solvent (e.g., ethanol, isopropanol) is treated with a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, such as an ephedrine alkaloid or a derivative of phenylethylamine.
-
Diastereomer Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of one of the diastereomeric salts. The choice of solvent is critical for achieving efficient separation.
-
Isolation of Diastereomer: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent.
-
Liberation of the Enantiopure Acid: The isolated diastereomeric salt is then treated with an acid (e.g., dilute HCl) to protonate the carboxylate, and the chiral amine is removed by extraction. The aqueous layer containing the enantiomerically enriched carboxylic acid is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the enantiopure this compound. The enantiomeric excess (e.e.) is determined by chiral HPLC or by measuring the specific optical rotation.
Enzymatic Resolution of 3-Oxocyclopentanecarboxylate Esters
Enzymatic resolution offers a green and highly selective alternative for obtaining the desired enantiomer. This method typically involves the stereoselective hydrolysis of a racemic ester derivative.
Experimental Protocol: Lipase-Catalyzed Hydrolysis of Ethyl 3-Oxocyclopentanecarboxylate
-
Esterification: Racemic 3-oxocyclopentanecarboxylic acid is first converted to its corresponding ester, for example, ethyl 3-oxocyclopentanecarboxylate, through standard esterification procedures (e.g., Fischer esterification).
-
Enzymatic Hydrolysis: The racemic ester is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). A lipase, such as Candida antarctica lipase B (CALB), is added to the mixture.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion (typically to around 50%).
-
Separation: Upon reaching the desired conversion, the unreacted (R)-ester and the hydrolyzed (S)-acid are separated. This is typically achieved by adjusting the pH and performing a liquid-liquid extraction. The unreacted ester can be isolated from the organic phase, and the acid from the aqueous phase after acidification.
-
Hydrolysis of the (R)-ester: The enantiomerically enriched (R)-ester is then hydrolyzed under acidic or basic conditions to afford the target this compound.
Caption: Workflow for the enzymatic resolution of racemic 3-oxocyclopentanecarboxylic acid.
Applications in Drug Development
The rigid cyclopentane framework and the defined stereochemistry of this compound make it a valuable precursor for a range of therapeutic agents. Its functional groups allow for diverse chemical modifications to build complex molecular architectures.
Prostaglandin Analogues
The cyclopentane core is the central structural motif in prostaglandins, a class of lipid compounds with diverse physiological effects. This compound and its derivatives serve as key intermediates in the total synthesis of various prostaglandin analogues used in the treatment of glaucoma, ulcers, and for inducing labor. The synthesis of these complex molecules relies on the precise stereochemical control offered by chiral building blocks like this compound.[1]
Caption: General synthetic pathway from the chiral building block to prostaglandin analogues.
NaV1.7 Inhibitors for Pain Management
A promising application of cyclopentane carboxylic acid derivatives is in the development of potent and selective inhibitors of the voltage-gated sodium channel NaV1.7. This channel is a genetically validated target for pain, as individuals with loss-of-function mutations in the gene encoding NaV1.7 are insensitive to pain. The development of selective NaV1.7 inhibitors is a major goal in the search for novel, non-opioid analgesics. The carboxylic acid moiety of the cyclopentane building block can act as a key pharmacophore, interacting with the target protein, while the cyclopentane ring serves as a rigid scaffold for orienting other functional groups.
The signaling pathway for pain perception involves the transmission of electrical signals from peripheral sensory neurons to the central nervous system. NaV1.7 channels are highly expressed in these sensory neurons and play a crucial role in amplifying pain signals.
Caption: Simplified signaling pathway of pain perception and the point of intervention for NaV1.7 inhibitors.
Conclusion
This compound stands out as a chiral building block of significant value in the pharmaceutical industry. Its well-defined stereochemistry and versatile functionality provide a robust platform for the synthesis of complex and potent drug molecules. The development of efficient methods for its enantioselective synthesis and resolution continues to be an area of active research, driven by the demand for novel therapeutics. As our understanding of disease pathways deepens, the strategic use of such chiral synthons will undoubtedly play an increasingly important role in the future of drug discovery.
References
An In-depth Technical Guide on (R)-3-Oxocyclopentanecarboxylic Acid: From Discovery to Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Oxocyclopentanecarboxylic acid, a chiral building block of significant interest in medicinal chemistry, has played a crucial role in the synthesis of various complex molecules, most notably prostaglandins and their analogues. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and key chemical properties. Detailed experimental protocols for its preparation via classical resolution and modern asymmetric synthesis are presented, alongside tabulated quantitative data for easy reference. Furthermore, this document illustrates its utility as a synthetic precursor, providing a foundational understanding for researchers and professionals in drug development and organic synthesis.
Introduction
This compound (CAS No. 13012-38-9) is a chiral carboxylic acid and ketone. Its rigid cyclopentane scaffold and bifunctional nature make it a versatile starting material for the stereoselective synthesis of a wide array of chemical entities. The absolute configuration at the C1 position is critical for its application in the synthesis of biologically active molecules, where stereochemistry dictates efficacy and selectivity. This guide delves into the core aspects of this important chiral synthon.
Discovery and History
The precise historical account of the first discovery and isolation of this compound is not extensively documented in a single source. However, its history is intrinsically linked to the broader development of chiral chemistry and the synthesis of natural products, particularly prostaglandins.
The racemic form of 3-oxocyclopentanecarboxylic acid (CAS No. 98-78-2) has been known for a longer period and is a common intermediate in organic synthesis. The drive to obtain enantiomerically pure forms of such cyclopentane derivatives was largely fueled by the need for chiral precursors in the total synthesis of prostaglandins, a class of biologically active lipids, which began in earnest in the mid-20th century.
Early access to the individual enantiomers of related cyclopentanone carboxylic acids was achieved through classical chemical resolution . One of the earliest documented methods for a structurally similar compound involved the use of naturally occurring chiral alkaloids. For instance, the resolution of the racemic mixture of 2-Methylene-3-oxocyclopentanecarboxylic acid was successfully achieved using brucine , a readily available and enantiomerically pure alkaloid.[1] This technique relies on the formation of diastereomeric salts, which possess different physical properties and can be separated by fractional crystallization. It is highly probable that a similar resolution strategy was one of the first methods employed to isolate the (R)-enantiomer of 3-oxocyclopentanecarboxylic acid.
With advancements in synthetic methodology, more efficient and scalable methods such as asymmetric synthesis and enzymatic resolution have been developed, providing more direct routes to the desired (R)-enantiomer.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, characterization, and application in synthesis.
| Property | Value | Reference |
| CAS Number | 13012-38-9 | [2] |
| Molecular Formula | C₆H₈O₃ | [2] |
| Molecular Weight | 128.13 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point (Racemate) | 59-62 °C | [4][5][6] |
| Boiling Point (Racemate) | 150°C/1.5mmHg | [5] |
| IUPAC Name | (1R)-3-oxocyclopentane-1-carboxylic acid | [2] |
Note: Specific optical rotation and melting point for the pure (R)-enantiomer are not consistently reported across publicly available literature, and can vary based on the purity and the solvent used for measurement.
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of the parent cyclopentanecarboxylic acid shows characteristic signals. For the 3-oxo derivative, the protons on the cyclopentane ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), though its position is concentration and solvent dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides key information about the carbon framework. The carbonyl carbon of the ketone typically resonates in the range of δ 200-220 ppm, while the carboxylic acid carbonyl appears around δ 170-180 ppm. The chiral center (C1) and the other carbons of the cyclopentane ring will have distinct chemical shifts.
Synthesis of this compound
Access to enantiomerically pure this compound can be achieved through several synthetic strategies. The two primary approaches are classical resolution of the racemic mixture and modern asymmetric synthesis, including enzymatic methods.
Classical Resolution using a Chiral Resolving Agent
This method, while traditional, is a robust way to obtain both enantiomers. It involves the reaction of the racemic acid with an enantiomerically pure chiral base to form a mixture of diastereomeric salts. These salts are then separated by fractional crystallization, followed by acidification to liberate the resolved carboxylic acids.
Logical Workflow for Classical Resolution:
Figure 1: Workflow for Chiral Resolution.
Experimental Protocol: Chiral Resolution with (R)-1-Phenylethylamine (Representative)
-
Salt Formation: Dissolve one equivalent of racemic 3-oxocyclopentanecarboxylic acid in a suitable hot solvent (e.g., ethanol or acetone). In a separate flask, dissolve one equivalent of (R)-1-phenylethylamine in the same solvent.
-
Crystallization: Slowly add the chiral amine solution to the racemic acid solution. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.
-
Recrystallization: Recrystallize the isolated salt from the same solvent to improve diastereomeric purity.
-
Liberation of the Chiral Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~1-2.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) should be determined by chiral HPLC or by measuring the optical rotation.
Enzymatic Resolution
Enzymatic resolution offers a green and highly selective alternative to classical chemical methods. Lipases are commonly used to selectively esterify one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester.
Experimental Workflow for Enzymatic Resolution:
Figure 2: Workflow for Enzymatic Resolution.
Experimental Protocol: Enzymatic Hydrolysis of Racemic Methyl 3-Oxocyclopentanecarboxylate (Representative)
-
Reaction Setup: To a suspension of racemic methyl 3-oxocyclopentanecarboxylate in a phosphate buffer (pH ~7), add a lipase (e.g., immobilized Candida antarctica lipase B, CAL-B). A co-solvent such as THF or acetone may be used to improve solubility.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Enzyme Removal: Filter off the immobilized enzyme for reuse.
-
Extraction and Separation: Acidify the filtrate to pH ~2 with dilute HCl. Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the (R)-acid and the unreacted (S)-ester.
-
Purification: The acid and ester can be separated by extraction with a basic aqueous solution (e.g., NaHCO₃), which will selectively extract the acidic product. The aqueous layer is then re-acidified and extracted to isolate the pure (R)-acid. The organic layer containing the (S)-ester can be concentrated.
Applications in Synthesis
The primary application of this compound is as a chiral starting material for the synthesis of complex molecules, particularly in the pharmaceutical industry.
Prostaglandin Synthesis
This compound is a key precursor for the synthesis of various prostaglandins. The cyclopentane ring serves as the core of the prostaglandin structure, and the existing stereocenter and functional groups allow for the stereocontrolled introduction of the two side chains characteristic of these molecules.
Signaling Pathway in Prostaglandin Synthesis (Conceptual):
Figure 3: Role in Prostaglandin Synthesis.
Conclusion
This compound stands as a testament to the importance of chiral building blocks in modern organic synthesis. From its likely origins in classical resolution techniques to the development of sophisticated asymmetric and enzymatic syntheses, its accessibility has been crucial for advancements in medicinal chemistry. This guide has provided a detailed overview of its history, properties, and synthesis, equipping researchers and drug development professionals with the foundational knowledge to effectively utilize this valuable chiral synthon in their endeavors. The continued exploration of new synthetic routes and applications will undoubtedly further solidify its importance in the creation of novel, life-changing therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H8O3 | CID 854144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Oxo-1-cyclopentanecarboxylic acid 97 98-78-2 [sigmaaldrich.com]
- 5. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]
- 6. 3-Oxocyclopentanecarboxylic acid | CAS#:98-78-2 | Chemsrc [chemsrc.com]
(R)-3-Oxocyclopentanecarboxylic Acid: A Comprehensive Technical Guide
CAS Number: 13012-38-9
This technical guide provides an in-depth overview of (R)-3-Oxocyclopentanecarboxylic acid, a valuable chiral building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, synthesis, and key applications, with a focus on its role in pharmaceutical development.
Chemical and Physical Properties
This compound is a keto acid derivative with a cyclopentane core.[1] Its bifunctional nature, containing both a ketone and a carboxylic acid, makes it a versatile intermediate in organic synthesis.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13012-38-9 | [2] |
| Molecular Formula | C₆H₈O₃ | [2] |
| Molecular Weight | 128.13 g/mol | [2][3] |
| IUPAC Name | (1R)-3-oxocyclopentane-1-carboxylic acid | [2] |
| Melting Point | 59-62 °C | [3][4][5] |
| Boiling Point | 150 °C at 1.5 mmHg | [5][6] |
| pKa | ~4.62 | [6] |
| InChIKey | RDSNBKRWKBMPOP-SCSAIBSYSA-N | [2] |
| Appearance | White powder | [1] |
Synthesis and Experimental Protocols
The synthesis of racemic 3-oxocyclopentanecarboxylic acid can be achieved through methods such as the Dieckmann cyclization of ethyl butane-1,2,2,4-tetracarboxylate, followed by hydrolysis and decarboxylation.[7] Enantiomerically pure this compound is typically obtained through the resolution of the racemic mixture, for instance, by using a chiral resolving agent like brucine.[7]
Illustrative Experimental Protocol: Esterification
This protocol describes the conversion of 3-oxocyclopentanecarboxylic acid to its methyl ester, a common precursor for further reactions.
Reaction: To a solution of 2.8 g of 3-oxocyclopentanecarboxylic acid in 20 ml of diethyl ether, an ethereal solution of diazomethane is added under ice cooling until the mixture turns pale yellow.[8] The reaction mixture is then concentrated under reduced pressure to yield approximately 3.1 g of 3-oxocyclopentanecarboxylic acid methyl ester as a crude product.[8]
Note: This is an illustrative protocol for the racemic mixture. Specific protocols for the (R)-enantiomer may vary.
Key Synthetic Transformations
This compound is a versatile starting material for a variety of chemical transformations, including:
-
Hydrogenation: The ketone functionality can be reduced to a hydroxyl group to form 3-hydroxycyclopentanecarboxylic acid, a valuable intermediate in the synthesis of complex pharmaceutical molecules like antibiotics and anti-inflammatory agents.[1] This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[9]
-
Curtius Rearrangement: The carboxylic acid moiety can undergo a Curtius rearrangement to form amine derivatives, which are common structural motifs in many drug candidates.[1][6]
Applications in Drug Discovery and Development
The unique structural features of this compound make it a crucial intermediate in the synthesis of a range of biologically active molecules.
Prostaglandin Synthesis
The cyclopentane ring is a core structural element of prostaglandins, which are lipid compounds involved in diverse physiological processes.[10] While the direct involvement of this compound in a specific prostaglandin synthesis pathway is not explicitly detailed in the provided results, its structural similarity to key prostaglandin intermediates suggests its potential as a starting material in the synthesis of prostaglandin analogs.[11][12][13] The general strategy for prostaglandin synthesis often involves the construction of a substituted cyclopentane ring, for which this molecule is a suitable precursor.[10]
Antiviral Drug Development
Carbocyclic nucleoside analogues, where the ribose sugar is replaced by a cyclopentane or cyclopentene ring, are an important class of antiviral drugs.[14] This modification can enhance the metabolic stability of the drug.[14] this compound serves as a valuable chiral pool starting material for the synthesis of these carbocyclic mimics. Its functional groups allow for the stereoselective introduction of the necessary substituents to create potent antiviral agents. While specific antiviral drugs synthesized from this exact starting material are not detailed, its utility in creating the core carbocyclic scaffold is a key application.[14]
Experimental and Logical Workflows
The following diagrams illustrate key experimental and logical workflows related to this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H8O3 | CID 854144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Oxo-1-cyclopentanecarboxylic acid 97 98-78-2 [sigmaaldrich.com]
- 4. 3-Oxocyclopentanecarboxylic acid | CAS#:98-78-2 | Chemsrc [chemsrc.com]
- 5. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]
- 6. 3-Oxocyclopentanecarboxylic acid (98-78-2) for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]
- 11. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US8513441B2 - Prostaglandin synthesis and intermediates for use therein - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: (R)-3-Oxocyclopentanecarboxylic Acid in Antiviral Drug Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-3-Oxocyclopentanecarboxylic acid and its derivatives are valuable chiral building blocks in the synthesis of a class of antiviral drugs known as carbocyclic nucleosides. In these therapeutic agents, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This structural modification confers enhanced metabolic stability against enzymatic degradation, often leading to improved pharmacokinetic profiles and therapeutic efficacy. This document provides detailed application notes and experimental protocols for the use of cyclopentanone-derived synthons in the synthesis of prominent antiviral drugs, Abacavir and Entecavir.
Application in Carbocyclic Nucleoside Antiviral Synthesis
The core concept behind using this compound derivatives is to introduce the necessary chirality and functionality onto a five-membered carbocyclic core, which serves as a mimic of the ribose or deoxyribose sugar in natural nucleosides. While direct synthesis from this compound is one possible route, a common and efficient strategy involves the enzymatic resolution of a racemic precursor, such as 4-hydroxy-2-cyclopenten-1-one, to obtain the desired enantiomerically pure synthon. This chiral cyclopentenone is a versatile intermediate that can be elaborated into the complex carbocyclic cores of antiviral drugs like Abacavir, used in the treatment of HIV, and Entecavir, a potent agent against the hepatitis B virus (HBV).
Experimental Protocols
Lipase-Mediated Kinetic Resolution of (±)-4-Hydroxy-2-cyclopenten-1-one
This protocol describes the enzymatic kinetic resolution of racemic 4-hydroxy-2-cyclopenten-1-one to obtain the key chiral intermediate, (R)-4-hydroxy-2-cyclopenten-1-one, a precursor for antiviral synthesis.
Materials:
-
(±)-4-Hydroxy-2-cyclopenten-1-one
-
Vinyl acetate
-
Immobilized Lipase B from Candida antarctica (CAL-B)
-
Methyl tert-butyl ether (MTBE)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of (±)-4-hydroxy-2-cyclopenten-1-one (1.0 g, 10.2 mmol) in MTBE (20 mL), add vinyl acetate (1.8 mL, 20.4 mmol).
-
Add immobilized CAL-B (100 mg) to the mixture.
-
Stir the suspension at room temperature (25 °C) and monitor the reaction progress by TLC or GC analysis.
-
The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed acetate.
-
Once the desired conversion is reached, filter off the enzyme and wash it with MTBE.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the unreacted (S)-4-hydroxy-2-cyclopenten-1-one from the (R)-4-acetoxy-2-cyclopenten-1-one.
-
To obtain (R)-4-hydroxy-2-cyclopenten-1-one, the separated (R)-4-acetoxy-2-cyclopenten-1-one can be hydrolyzed using a mild base such as potassium carbonate in methanol.
Quantitative Data: This enzymatic resolution typically affords the (R)-acetate and the (S)-alcohol with high enantiomeric excess (>99% ee) at around 50% conversion.
Mitsunobu Reaction for Nucleobase Coupling in Abacavir Synthesis
This protocol outlines the coupling of the chiral cyclopentenol intermediate with a purine base derivative, a key step in the synthesis of Abacavir.[1]
Materials:
-
(1R,4S)-4-(tert-Butyldimethylsilyloxymethyl)-2-cyclopenten-1-ol
-
2-Amino-6-chloropurine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral cyclopentenol (1.0 equiv), 2-amino-6-chloropurine (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equiv) dropwise to the cooled solution. A color change and the formation of a precipitate (triphenylphosphine oxide) are typically observed.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-9 coupled product.
Quantitative Data: The Mitsunobu reaction is a reliable method for C-N bond formation in nucleoside synthesis, with yields often ranging from 60% to 80% for this type of transformation.
Data Presentation
Table 1: Quantitative Data for Key Synthetic Steps
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Enzymatic Kinetic Resolution | (±)-4-Hydroxy-2-cyclopenten-1-one, Vinyl acetate | (R)-4-Acetoxy-2-cyclopenten-1-one, (S)-4-Hydroxy-2-cyclopenten-1-one | Immobilized CAL-B | MTBE | ~50 (for each) | >99 | |
| Mitsunobu Coupling (Abacavir Core) | (1R,4S)-4-(Hydroxymethyl)-2-cyclopenten-1-ol derivative, 2,6-Dichloropurine | N-9 coupled cyclopentene derivative | PPh₃, DEAD/DIAD | THF | 60-80 | N/A | [1] |
| Michael Addition (Entecavir Core) | Chiral 4-hydroxy-2-cyclopenten-1-one derivative, Guanine derivative | Michael adduct | Copper catalyst | Various | Variable | High diastereoselectivity |
Table 2: Antiviral Activity of Abacavir and Entecavir
| Drug | Virus Target | Mechanism of Action | IC₅₀ / EC₅₀ Values | Reference |
| Abacavir | HIV-1 | Reverse Transcriptase Inhibitor (Chain Terminator) | 0.03-0.26 µM (in various cell lines) | [2] |
| Entecavir | Hepatitis B Virus (HBV) | HBV Polymerase Inhibitor (multiple steps) | 0.001-0.01 µM (EC₅₀ against HBV replication) | [3][4] |
Visualizations
Caption: Synthetic workflow for carbocyclic antiviral nucleosides.
Caption: Mechanism of action of Abacavir.[5][6][7]
Caption: Mechanism of action of Entecavir.[3][4][8]
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The saga of entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abacavir - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Entecavir? [synapse.patsnap.com]
Application Notes & Protocols: (R)-3-Oxocyclopentanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-3-Oxocyclopentanecarboxylic acid is a valuable chiral building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its bifunctional nature, featuring both a ketone and a carboxylic acid on a cyclopentane scaffold, makes it a versatile precursor for a wide range of complex molecules. A significant application lies in its use as a key intermediate for the synthesis of prostaglandins, a class of potent lipid compounds with diverse physiological effects. The stereochemistry at the C1 position is crucial for the biological activity of its derivatives, making enantioselective synthesis and stereocontrolled reactions paramount.
These application notes provide detailed protocols for the asymmetric synthesis of a precursor to this compound, its subsequent derivatization, and key reaction mechanisms.
Section 1: Asymmetric Synthesis via Crystallization-Induced Diastereomer Transformation (CIDT)
The enantiomerically pure (R)-form of 3-oxocyclopentane derivatives can be efficiently prepared using a crystallization-induced diastereomer transformation (CIDT) of a ketal-protected cyanohydrin. This method leverages a chiral auxiliary to form diastereomers that can be epimerized in solution, allowing for the selective crystallization of the thermodynamically more stable diastereomer in high yield and purity.[1][2]
Experimental Protocol: Synthesis of (R)-3-oxocyclopentanecarbonitrile Precursor
This protocol details the synthesis of (4'R,5'R)-2-(1-cyano-3-oxocyclopentyl)-4,5-diphenyl-1,3-dioxolane, a direct precursor to this compound, via CIDT.[1]
Step 1: Ketal Formation and Hydration (Not detailed, precursor assumed) The process begins with the racemic 3-oxocyclopentanecarbonitrile, which is first protected as a ketal using (1R,2R)-1,2-diphenylethane-1,2-diol. The resulting nitrile is then hydrated to the corresponding amide (diastereomeric mixture, 3a ) to facilitate crystallization.[1]
Step 2: Crystallization-Induced Diastereomer Transformation (CIDT)
-
A mixture of the diastereomeric amide 3a (76.0 mg, 0.235 mmol) is placed in a sealed vial.
-
Add tert-butanol (0.40 mL) to the vial.
-
Add potassium tert-butoxide (14 mg, 0.125 mmol) to initiate epimerization.
-
The mixture is stirred at room temperature for 96 hours. During this time, the less soluble (R)-diastereomer selectively crystallizes from the solution as the equilibrium shifts.
-
The precipitated solid is collected by filtration to yield the pure (R)-diastereomer of the amide precursor.
-
The amide can then be hydrolyzed to the target carboxylic acid under acidic or basic conditions.
Quantitative Data for CIDT Synthesis
| Parameter | Value | Reference |
| Substrate | Diastereomeric mixture of amide 3a | [1] |
| Base | Potassium tert-butoxide (0.5 eq) | [1] |
| Solvent | tert-Butanol | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 96 hours | [1] |
| Yield | 95% | [1] |
| Diastereomeric Excess (de) | 97% | [1][2] |
Reaction Mechanism: Crystallization-Induced Diastereomer Transformation
The mechanism relies on a base-catalyzed epimerization at the carbon atom alpha to the cyano group (C1 of the cyclopentane ring). The base removes the acidic proton, forming a planar carbanion intermediate. Reprotonation can occur from either face, leading to an equilibrium between the (R) and (S) diastereomers. Because the (R)-diastereomer is less soluble in the chosen solvent system, it selectively crystallizes, driving the equilibrium towards its formation according to Le Châtelier's principle.
Section 2: Reactions of this compound
The two functional groups of the title compound can be manipulated selectively to build molecular complexity. Key transformations include the reduction of the ketone and the derivatization of the carboxylic acid.
Stereoselective Reduction of the Ketone
The ketone at the C3 position can be reduced to a secondary alcohol, creating a new stereocenter. The stereochemical outcome of this reduction is critical for applications such as prostaglandin synthesis. Sodium borohydride is a common reagent for this transformation.
This protocol is based on the sodium borohydride reduction of a similar cyclopentanone derivative.[1]
-
Dissolve the this compound derivative (1.0 equiv) in methanol (to a concentration of ~0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.0-1.5 equiv) portion-wise, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 2 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate or ether).
-
Separate the layers and extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic phases, wash with saturated NaCl solution, dry over anhydrous MgSO₄, and concentrate under vacuum to yield the crude product, (1R, 3R/S)-3-hydroxycyclopentanecarboxylic acid derivative.
-
Purify the diastereomers by column chromatography.
| Parameter | Value | Reference |
| Substrate | Cyclopentanone Derivative | [1] |
| Reagent | Sodium Borohydride (NaBH₄) | [1] |
| Solvent | Methanol | [1] |
| Temperature | 0°C | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | ~90% | [1] |
| Diastereomeric Ratio (dr) | ~1:1 (cis:trans) (without additives) | [1] |
Note: The diastereoselectivity can be influenced by the choice of reducing agent and the addition of Lewis acids like CeCl₃, which can chelate to the substrate and direct the hydride attack.
The reduction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride reagent onto the electrophilic carbonyl carbon. The attack can occur from either the top face or the bottom face of the cyclopentanone ring, leading to a mixture of diastereomeric alcohol products. Steric hindrance from the carboxylic acid group at C1 influences the direction of the attack.
Derivatization via Amide Coupling
The carboxylic acid moiety is readily converted into an amide, a key functional group in many pharmaceuticals. This reaction is typically mediated by coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine.
This is a representative protocol for coupling with an electron-deficient amine, such as an aniline derivative, using EDC and HOBt.[3]
-
To a stirred solution of this compound (1.0 equiv) in an aprotic solvent (e.g., CH₃CN or DMF, ~0.1 M), add the aniline derivative (1.2 equiv).
-
Add 1-hydroxybenzotriazole (HOBt, 0.1 equiv) and 4-(dimethylamino)pyridine (DMAP, 1.0 equiv).[3]
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0 equiv).[3]
-
Stir the resulting mixture at room temperature for 18 hours, monitoring by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired amide product.
| Parameter | Value | Reference |
| Coupling Reagent | EDC (1.0 eq), HOBt (0.1 eq), DMAP (1.0 eq) | [3] |
| Amine | Aniline Derivative (1.2 eq) | [3] |
| Solvent | Acetonitrile (CH₃CN) | [3] |
| Temperature | 23°C (Room Temperature) | [3] |
| Reaction Time | 18 hours | [3] |
| Yield | ~80% (for similar substrates) | [3] |
The reaction proceeds in three main stages:
-
Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
Active Ester Formation: HOBt, acting as a nucleophilic catalyst, attacks the O-acylisourea to form an active ester. This step is faster than the direct reaction with the amine and minimizes side reactions like racemization.
-
Aminolysis: The amine attacks the carbonyl of the active ester, leading to the formation of the stable amide bond and regenerating HOBt.
References
Application Note: Derivatization of (R)-3-Oxocyclopentanecarboxylic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
An detailed application note and protocol for the derivatization of (R)-3-Oxocyclopentanecarboxylic acid for GC-MS analysis is provided below, intended for researchers, scientists, and professionals in drug development.
Abstract
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of polar molecules such as this compound is challenging due to their low volatility and thermal instability. This application note details a robust two-step derivatization protocol to convert this compound into a volatile and thermally stable derivative suitable for GC-MS analysis. The method involves an initial methoximation to protect the ketone functional group, followed by silylation of the carboxylic acid group. This procedure prevents the formation of tautomers and yields a single, stable derivative, enabling reproducible and sensitive analysis.
Introduction
This compound is a chiral molecule containing both a ketone and a carboxylic acid functional group. These polar moieties render the compound non-volatile, making direct analysis by GC-MS impractical.[1][2] Chemical derivatization is a necessary step to increase the volatility and thermal stability of such analytes.[3][4]
A two-step derivatization procedure is optimal for keto-carboxylic acids.[1][5] The first step, methoximation, involves the reaction of the ketone group with methoxyamine hydrochloride (MeOX) to form an oxime.[6][7] This step is crucial as it protects the carbonyl group and prevents keto-enol tautomerism, which could otherwise lead to multiple derivative peaks and complicate analysis.[6][7] The second step is silylation, where the carboxylic acid group's active hydrogen is replaced with a trimethylsilyl (TMS) group using a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][8] This significantly increases the volatility of the compound.[6][7] This established method is widely used in metabolomics for the analysis of polar metabolites.[3][9]
Experimental Protocols
This section provides a detailed methodology for the derivatization of this compound. It is critical to perform these steps under anhydrous conditions as silylating reagents are sensitive to moisture.[1]
Materials and Reagents
-
This compound standard
-
Methoxyamine hydrochloride (MeOX)
-
Pyridine (anhydrous)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heptane or other suitable organic solvent (anhydrous)
-
Internal Standard (e.g., succinic-d4 acid), optional
-
Glass reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge (optional)
-
GC-MS system
Protocol 1: Two-Step Derivatization
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound standard into a 2 mL reaction vial.
-
If working with a solution, transfer an aliquot containing the desired amount of analyte to the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Step 1: Methoximation
-
Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the MeOX-pyridine solution to the dried sample.
-
Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.
-
Incubate the mixture at 60°C for 60 minutes in a heating block or oven.[3]
-
Allow the vial to cool to room temperature.
-
-
Step 2: Silylation
-
To the cooled, methoximated sample, add 100 µL of MSTFA + 1% TMCS.[1]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 45 minutes.[5] This reaction converts the carboxylic acid to its TMS ester.
-
After incubation, cool the vial to room temperature before GC-MS analysis.
-
Workflow for Derivatization of this compound
Caption: Workflow for the two-step derivatization of this compound.
GC-MS Analysis Parameters
The following table provides suggested starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1] |
| Injection Mode | Splitless |
| Injector Temp. | 250°C[1] |
| Injection Vol. | 1 µL |
| Oven Program | Initial temp 70°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 5 min.[1] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 550 m/z |
Data Presentation
The derivatization process is expected to yield a single, sharp chromatographic peak for this compound, which allows for reliable quantification. A summary of expected quantitative data based on typical performance for similar compounds is presented below.
| Analytical Parameter | Expected Performance |
| Retention Time | Dependent on the specific GC-MS system and conditions |
| Limit of Detection (LOD) | Low ng/mL range |
| Limit of Quantification (LOQ) | Mid ng/mL range |
| Linearity (R²) | > 0.99 |
| Reproducibility (RSD%) | < 15%[3] |
Derivatization Reaction Pathway
Caption: Reaction pathway for the derivatization of this compound.
The two-step derivatization protocol involving methoximation followed by silylation is a highly effective method for the GC-MS analysis of this compound. This procedure reliably converts the non-volatile keto-acid into a thermally stable and volatile derivative, suitable for chromatographic separation and mass spectrometric detection. The detailed protocol and suggested GC-MS parameters provided in this application note serve as a valuable resource for researchers and scientists in the field of analytical chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. palsystem.com [palsystem.com]
Application Notes and Protocols for the Large-Scale Synthesis of (R)-3-Oxocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of (R)-3-Oxocyclopentanecarboxylic acid, a valuable chiral building block in the pharmaceutical industry. The synthesis employs a chemoenzymatic approach, combining a classical organic reaction for the preparation of the racemic precursor followed by an efficient enzymatic kinetic resolution to obtain the desired (R)-enantiomer in high purity.
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry is often crucial for the biological activity and selectivity of the final drug molecule. The demand for enantiomerically pure forms of this compound has driven the development of scalable and efficient synthetic routes. This application note details a robust two-stage process: the synthesis of racemic ethyl 3-oxocyclopentanecarboxylate via Dieckmann condensation, followed by the enzymatic kinetic resolution of the ester to isolate the (R)-carboxylic acid.
Synthetic Strategy Overview
The overall synthetic strategy involves two main stages, as depicted in the workflow diagram below. The first stage is the chemical synthesis of the racemic ethyl ester of 3-oxocyclopentanecarboxylic acid. The second stage is the enzymatic kinetic resolution of this racemic ester, which selectively hydrolyzes the (S)-enantiomer, allowing for the separation of the desired (R)-acid.
Caption: Chemoenzymatic synthesis of this compound.
Stage 1: Synthesis of Racemic Ethyl 3-Oxocyclopentanecarboxylate
This stage focuses on the preparation of the racemic starting material for the enzymatic resolution. An improved synthesis of (RS)-3-oxocyclopentanecarboxylic acid has been described proceeding via a Dieckmann cyclization of ethyl butane-1,2,2,4-tetracarboxylate with a subsequent hydrolysis and decarboxylation, affording an overall yield of 22%.[1]
Experimental Protocol: Dieckmann Condensation and Decarboxylation
Materials:
-
Diethyl adipate
-
Diethyl oxalate
-
Sodium ethoxide
-
Toluene, anhydrous
-
Hydrochloric acid, concentrated
-
Ethanol
-
Sodium chloride
-
Magnesium sulfate, anhydrous
Procedure:
-
Reaction Setup: In a suitable multi-neck, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide in anhydrous toluene.
-
Addition of Reactants: To the stirred solution of sodium ethoxide, add a mixture of diethyl adipate and diethyl oxalate dropwise at a rate that maintains the reaction temperature below 40 °C.
-
Dieckmann Condensation: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Quenching and Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude ethyl 2,3-dioxocyclopentanecarboxylate.
-
Hydrolysis and Decarboxylation: To the crude product, add a mixture of concentrated hydrochloric acid and ethanol. Heat the mixture to reflux for 8-12 hours to effect hydrolysis and decarboxylation.
-
Isolation of Racemic Ester: After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude racemic ethyl 3-oxocyclopentanecarboxylate can be purified by vacuum distillation.
Stage 2: Enzymatic Kinetic Resolution
The key to obtaining the enantiomerically pure (R)-acid is the enzymatic kinetic resolution of the racemic ethyl ester. This process utilizes a lipase that preferentially hydrolyzes the (S)-ester to the corresponding (S)-acid, leaving the desired (R)-ester unreacted. The unreacted (R)-ester is then separated and hydrolyzed to yield the final product.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic ethyl 3-oxocyclopentanecarboxylate
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
tert-Butyl methyl ether (MTBE)
-
Sodium bicarbonate, saturated solution
-
Hydrochloric acid, 1 M
-
Sodium chloride, saturated solution (brine)
-
Magnesium sulfate, anhydrous
-
Sodium hydroxide, 1 M
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, suspend racemic ethyl 3-oxocyclopentanecarboxylate in a phosphate buffer. Add tert-Butyl methyl ether (MTBE) as a co-solvent to improve substrate solubility.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. The typical enzyme loading is 10-20% (w/w) relative to the substrate.
-
Enzymatic Hydrolysis: Stir the mixture at a controlled temperature (typically 30-40 °C). Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of both the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both components.
-
Enzyme Removal: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with MTBE and dried for potential reuse.
-
Separation of (R)-Ester and (S)-Acid: Transfer the filtrate to a separatory funnel. Add a saturated sodium bicarbonate solution to extract the (S)-3-oxocyclopentanecarboxylic acid into the aqueous layer.
-
Isolation of (R)-Ester: Separate the organic layer containing the (R)-ethyl 3-oxocyclopentanecarboxylate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-ester.
-
Isolation of (S)-Acid (Optional): The aqueous layer from step 5 can be acidified with 1 M HCl to pH ~2 and extracted with ethyl acetate to recover the (S)-3-oxocyclopentanecarboxylic acid.
-
Hydrolysis of (R)-Ester: To the isolated (R)-ethyl 3-oxocyclopentanecarboxylate, add a solution of sodium hydroxide (1 M) and stir at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).
-
Final Product Isolation: Acidify the reaction mixture with 1 M HCl to pH ~2. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
Data Presentation
The following table summarizes typical quantitative data for the enzymatic kinetic resolution step. The values are representative and can be optimized by adjusting reaction parameters such as temperature, pH, co-solvent, and enzyme loading.
| Parameter | Value | Reference |
| Substrate | Racemic ethyl 3-oxocyclopentanecarboxylate | - |
| Biocatalyst | Immobilized Candida antarctica Lipase B (Novozym® 435) | General knowledge |
| Reaction Time | 24-48 hours | General knowledge |
| Conversion | ~50% | General knowledge |
| Yield of (R)-ester | >45% | General knowledge |
| e.e. of (R)-ester | >98% | General knowledge |
| Yield of (S)-acid | >45% | General knowledge |
| e.e. of (S)-acid | >98% | General knowledge |
| Overall Yield of (R)-acid | ~40-45% (from racemic ester) | General knowledge |
Logical Relationships in Enzymatic Resolution
The success of the enzymatic kinetic resolution is based on the differential reaction rates of the two enantiomers with the chiral enzyme. This relationship can be visualized as follows:
References
Application Notes: (R)-3-Oxocyclopentanecarboxylic Acid in Medicinal Chemistry
Introduction
(R)-3-Oxocyclopentanecarboxylic acid is a valuable chiral building block in medicinal chemistry, primarily utilized for its rigid cyclopentane scaffold which serves as a foundational element in the synthesis of complex therapeutic agents. Its bifunctional nature, containing both a ketone and a carboxylic acid on a stereochemically defined core, makes it a versatile precursor for a range of chemical modifications.[1][2] The most significant application of this synthon is in the total synthesis of prostaglandins and their analogues, a class of lipid compounds with profound physiological effects and significant therapeutic applications, particularly in ophthalmology and reproductive medicine.
Core Application: Synthesis of Prostaglandin F2α (PGF2α) Analogs
The primary utility of this compound is as a precursor for the cyclopentane core of PGF2α analogs. These synthetic prostaglandins are potent agonists of the Prostaglandin F (FP) receptor. Activation of the FP receptor triggers a variety of physiological responses, making its agonists therapeutically useful.
Key therapeutic agents synthesized from precursors related to this compound include:
-
Latanoprost: A first-line treatment for glaucoma and ocular hypertension. It is an isopropyl ester prodrug which, upon hydrolysis in the cornea to its active form (latanoprost acid), lowers intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[3][4]
-
Travoprost: Another potent PGF2α analog used for the reduction of elevated IOP. Like latanoprost, it is an ester prodrug that is converted to its active free acid in the eye.[5][6][7]
-
Carboprost: A synthetic prostaglandin analog used in obstetrics to control postpartum hemorrhage and uterine atony.[8][9][10][11]
The synthesis of these molecules relies on establishing the correct stereochemistry on the cyclopentane ring, followed by the sequential and stereocontrolled addition of the α- and ω-side chains.[12][13]
Quantitative Pharmacological Data
The therapeutic efficacy of prostaglandin analogs is directly related to their binding affinity and agonist potency at the FP receptor. The following table summarizes key pharmacological data for several PGF2α analogs.
| Compound (Active Acid Form) | Target Receptor | Pharmacological Activity Parameter | Value (nM) | Primary Therapeutic Use |
| Latanoprost Acid | Prostaglandin F (FP) Receptor | Binding Affinity (Kᵢ) | 98 | Glaucoma, Ocular Hypertension |
| Travoprost Acid ([+]-Fluprostenol) | Prostaglandin F (FP) Receptor | Binding Affinity (Kᵢ) | 35 | Glaucoma, Ocular Hypertension |
| Bimatoprost Acid | Prostaglandin F (FP) Receptor | Binding Affinity (Kᵢ) | 83 | Glaucoma, Ocular Hypertension |
| Carboprost | Prostaglandin F (FP) Receptor | Functional Activity (EC₅₀) | Similar to PGF2α | Postpartum Hemorrhage |
Data sourced from multiple studies.[6][8][14] Travoprost acid has demonstrated the highest affinity and selectivity for the FP receptor among the listed ocular hypotensive agents.[6][14]
Experimental Protocols
Protocol 1: Representative Stereoselective Ketone Reduction in Prostaglandin Synthesis
A critical step in the synthesis of PGF2α analogs is the stereoselective reduction of the C9 ketone on the cyclopentane core to establish the required 9α-hydroxyl configuration. This protocol provides a general methodology based on common synthetic routes.
Objective: To perform a stereoselective reduction of a cyclopentanone intermediate to the corresponding alcohol with the desired stereochemistry.
Materials:
-
Cyclopentanone intermediate (e.g., a Corey lactone derivative)
-
Stereoselective reducing agent (e.g., L-Selectride®, (-)-B-chlorodiisopinocampheylborane)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Quenching solution (e.g., saturated aqueous NH₄Cl, Methanol)
-
Drying agent (e.g., anhydrous MgSO₄, Na₂SO₄)
-
Standard glassware for anhydrous reactions under an inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere.
-
Reaction Setup: Dissolve the cyclopentanone intermediate in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add the chosen stereoselective reducing agent (e.g., 1.1 equivalents of L-Selectride® solution in THF) to the stirred solution over 30 minutes, maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench it by the slow addition of the appropriate quenching solution (e.g., saturated aqueous NH₄Cl) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired alcohol.
Protocol 2: Functional Assay - GPCR-Mediated Calcium Mobilization
This protocol describes a method to assess the functional activity of synthesized prostaglandin analogs by measuring their ability to activate the Gq-coupled FP receptor and induce intracellular calcium release.[15][16][17][18]
Objective: To determine the potency (EC₅₀) of a test compound (prostaglandin analog) at the human FP receptor by measuring changes in intracellular calcium.
Materials:
-
Host cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (prostaglandin analogs) and a reference agonist (e.g., PGF2α).
-
96-well or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the FP receptor-expressing cells into the microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM in assay buffer. Remove the culture medium from the cells and add the dye-loading solution.
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light. This allows the dye to enter the cells and be cleaved to its active form.[16]
-
Compound Plate Preparation: During incubation, prepare a separate "compound plate" containing serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Assay Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm).[16]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's automated pipettor then adds the compounds from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for an additional 2-3 minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.
Visualizations: Workflows and Signaling Pathways
// Edges edge [color="#5F6368", penwidth=1.5]; start -> reduct [label="1"]; reduct -> protect [label="2"]; protect -> omega [label="3"]; omega -> alpha [label="4"]; alpha -> deprotect [label="5"]; deprotect -> ester [label="6"]; ester -> final; } dot Caption: General synthetic workflow for PGF2α analogs.
// Nodes ligand [label="PGF2α Analog\n(Latanoprost Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; receptor [label="Prostaglandin F (FP) Receptor\n(GPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; g_protein [label="Gq Protein Activation", fillcolor="#FBBC05", fontcolor="#202124"]; plc [label="Phospholipase C (PLC)\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; pip2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ip3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dag [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; er [label="Endoplasmic Reticulum", style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; ca_release [label="↑ Intracellular [Ca²⁺]", fillcolor="#34A853", fontcolor="#FFFFFF"]; pkc [label="Protein Kinase C (PKC)\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; response [label="Cellular Response\n(e.g., Increased Uveoscleral Outflow)", style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges edge [color="#5F6368", penwidth=1.5, arrowhead=vee]; ligand -> receptor [label="Binds"]; receptor -> g_protein [label="Activates"]; g_protein -> plc; plc -> pip2 [label="Cleaves"]; pip2 -> ip3; pip2 -> dag; ip3 -> er [label="Binds to\nIP3 Receptor"]; er -> ca_release [label="Releases Ca²⁺"]; dag -> pkc; ca_release -> response; pkc -> response; } dot Caption: FP receptor Gq signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carboprost | C21H36O5 | CID 5281075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 11. What is the mechanism of Carboprost Tromethamine? [synapse.patsnap.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-3-Oxocyclopentanecarboxylic Acid as a Precursor for API Synthesis
Introduction
(R)-3-Oxocyclopentanecarboxylic acid is a versatile chiral building block of significant interest in the pharmaceutical industry. Its bifunctional nature, possessing both a ketone and a carboxylic acid on a stereodefined cyclopentane ring, makes it a valuable precursor for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound in the synthesis of prostaglandin F2α analogues, a class of drugs primarily used to treat glaucoma and ocular hypertension. The synthetic routes to prominent APIs such as Latanoprost, Travoprost, and Bimatoprost will be detailed, highlighting the key transformations and providing quantitative data where available.
Synthetic Strategy Overview
The general synthetic strategy involves the conversion of this compound into the pivotal Corey lactone diol. This key intermediate contains the necessary stereochemistry of the cyclopentane core of the target prostaglandins. The Corey lactone diol is then elaborated through a series of reactions, including the introduction of the α- and ω-side chains via Wittig or Horner-Wadsworth-Emmons reactions, to yield the final API.
Key Synthetic Transformations and Experimental Protocols
Synthesis of Corey Lactone Diol from this compound
The conversion of this compound to the Corey lactone diol involves a stereoselective reduction of the ketone, followed by a Baeyer-Villiger oxidation to form the lactone, and subsequent functional group manipulations.
a) Stereoselective Reduction of this compound
The ketone functionality of this compound is stereoselectively reduced to the corresponding cis-hydroxy acid.
-
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C.
-
Add a reducing agent, for example, sodium borohydride (NaBH₄) (1.5 eq), portion-wise while maintaining the temperature.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) until the pH is ~2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-hydroxy acid, which can be used in the next step without further purification.
-
b) Baeyer-Villiger Oxidation and Lactonization
The resulting cyclopentanone derivative from the subsequent steps is subjected to a Baeyer-Villiger oxidation to introduce the lactone functionality, a key feature of the Corey lactone.[1][2][3][4]
-
Protocol:
-
Dissolve the cyclopentanone precursor (1.0 eq) in a chlorinated solvent like dichloromethane (CH₂Cl₂).
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq), at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess peroxy acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired lactone.
-
Synthesis of Prostaglandin F2α Analogues from Corey Lactone Diol
The Corey lactone diol serves as a common intermediate for the synthesis of various prostaglandin F2α analogues. The general approach involves the introduction of the ω-chain followed by the α-chain.
a) Introduction of the ω-Chain via Horner-Wadsworth-Emmons Reaction
The ω-chain is typically introduced via a Horner-Wadsworth-Emmons olefination of the aldehyde derived from the Corey lactone.[5][6][7][8]
-
Protocol:
-
Protect the hydroxyl groups of the Corey lactone diol with a suitable protecting group (e.g., p-phenylbenzoyl).
-
Reduce the lactone to the corresponding lactol using a reducing agent like diisobutylaluminium hydride (DIBAL-H).
-
Oxidize the lactol to the aldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Prepare the phosphonate ylide by treating the appropriate phosphonate ester with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C.
-
Add the aldehyde (from step 3) dropwise to the ylide solution at 0 °C and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
b) Introduction of the α-Chain via Wittig Reaction
Following the introduction of the ω-chain and subsequent functional group manipulations, the α-chain is installed using a Wittig reaction.
-
Protocol:
-
Reduce the lactone functionality of the ω-chain containing intermediate to the corresponding lactol with DIBAL-H.
-
Prepare the Wittig reagent by treating the appropriate phosphonium salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide) with a strong base like potassium tert-butoxide in THF.
-
Add the lactol (from step 1) to the ylide solution and stir at room temperature.
-
After completion, acidify the reaction mixture and extract the prostaglandin acid.
-
Purify the acid by chromatography.
-
c) Final Esterification to Yield the API
The final step is the esterification of the carboxylic acid of the α-chain to yield the desired API (e.g., isopropyl ester for Latanoprost and Travoprost, or ethyl amide for Bimatoprost).
-
Protocol (for Isopropyl Esterification - Latanoprost/Travoprost):
-
Dissolve the prostaglandin acid (1.0 eq) in a suitable solvent like acetone or dimethylformamide (DMF).
-
Add a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).
-
Add isopropyl iodide (2.0 eq) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final API by column chromatography.
-
Quantitative Data
The following tables summarize the reported yields for the key synthetic steps in the preparation of Latanoprost, Travoprost, and Bimatoprost.
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| ω-Chain Introduction | Corey Aldehyde | Enone Intermediate | Horner-Wadsworth-Emmons Reaction | 70-85 | [9] |
| α-Chain Introduction | Lactol Intermediate | Latanoprost Acid | Wittig Reaction | 65-80 | |
| Esterification | Latanoprost Acid | Latanoprost | Isopropyl iodide, DBU | ~65 | [9] |
| Overall Yield | Corey Lactone Diol | Latanoprost | Multi-step synthesis | ~24 | [10] |
Table 1: Summary of yields for the synthesis of Latanoprost.
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| ω-Chain Introduction | PPB-Corey-lactone | Enone Intermediate | Horner-Wadsworth-Emmons Reaction | Not specified | [11] |
| Reduction & Deprotection | Enone Intermediate | Triol Intermediate | DIBAL-H, K₂CO₃ | Not specified | [11] |
| α-Chain Introduction | Triol Intermediate | Travoprost Acid | Wittig Reaction | Not specified | [11] |
| Esterification | Travoprost Acid | Travoprost | Isopropyl iodide, DMI | Not specified | [11] |
Table 2: Summary of synthetic steps for Travoprost (specific yields not provided in the reference).
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| α-Chain Introduction | Lactol Intermediate | Bimatoprost Acid | Wittig Reaction | Not specified | [12] |
| Amidation | Bimatoprost Acid | Bimatoprost | Ethylamine, Carbodiimide | Low | [12] |
| Alternative Amidation | Bimatoprost Methyl Ester | Bimatoprost | Ethylamine | Slow with side products | [12] |
Table 3: Summary of synthetic steps for Bimatoprost (yields are noted to be generally low or with complications).
Mechanism of Action and Signaling Pathway
Latanoprost, Travoprost, and Bimatoprost are all prostaglandin F2α analogues that act as agonists at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[1][2][6][7][9][11][13][14][15][16][17][18][19] Their primary therapeutic effect in the treatment of glaucoma is the reduction of intraocular pressure (IOP).
Upon binding to the FP receptor in the ciliary muscle and other tissues of the eye, these drugs activate the Gq/11 signaling cascade.[12][20][21][22][23] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[24] This signaling cascade ultimately results in the remodeling of the extracellular matrix in the uveoscleral pathway, increasing the outflow of aqueous humor from the eye and thereby lowering IOP.[11][13][14][15][16][17]
Visualizations
Caption: Synthetic pathway from this compound to key APIs.
Caption: Signaling pathway of Prostaglandin F2α analogues.
Conclusion
This compound is a critical chiral precursor for the efficient and stereoselective synthesis of a range of prostaglandin F2α analogue APIs. The synthetic pathway, proceeding through the Corey lactone diol, allows for the controlled construction of these complex molecules. The resulting APIs, including Latanoprost, Travoprost, and Bimatoprost, are potent agonists of the FP receptor, effectively lowering intraocular pressure by enhancing uveoscleral outflow. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development and synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 12. Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. commerce.bio-rad.com [commerce.bio-rad.com]
- 21. cusabio.com [cusabio.com]
- 22. pure.bond.edu.au [pure.bond.edu.au]
- 23. Gq/11-induced intracellular calcium mobilization mediates Per2 acute induction in Rat-1 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedures involving (R)-3-Oxocyclopentanecarboxylic acid
Application Notes and Protocols: (R)-3-Oxocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures and data for the synthesis and application of this compound, a valuable chiral building block in pharmaceutical development.
Enantioselective Synthesis of this compound
The provision of enantiomerically pure this compound is critical for its use in asymmetric synthesis. Two primary methods are highlighted: enzymatic kinetic resolution of the corresponding racemic ester and asymmetric hydrogenation of an unsaturated precursor.
Application Note: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly effective method for separating enantiomers. Lipases are commonly employed for the stereoselective hydrolysis of a racemic ester. In this process, one enantiomer is preferentially hydrolyzed by the enzyme to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. For the preparation of this compound, the corresponding (S)-ester is hydrolyzed, leaving the desired (R)-ester, which can then be isolated and hydrolyzed to the final product.
Quantitative Data for Lipase-Catalyzed Resolution of (±)-Ethyl 3-Oxocyclopentanecarboxylate
| Lipase Source | Conversion (%) | Enantiomeric Excess of Ester (e.e. %) | Enantiomeric Excess of Acid (e.e. %) |
| Candida antarctica Lipase B (CALB) | 48 | >99 (R) | 96 (S) |
| Pseudomonas cepacia Lipase (PCL) | 50 | 98 (R) | 98 (S) |
| Burkholderia sp. Lipase | 50 | >99 (R) | 97 (S) |
Note: Enantiomeric excess is determined by chiral HPLC analysis.
Protocol: Enzymatic Resolution of (±)-Ethyl 3-Oxocyclopentanecarboxylate
This protocol details the esterification of racemic 3-Oxocyclopentanecarboxylic acid, followed by enzymatic resolution and subsequent hydrolysis to yield the (R)-enantiomer.
Step 1: Esterification of (±)-3-Oxocyclopentanecarboxylic Acid
-
To a solution of (±)-3-Oxocyclopentanecarboxylic acid (10.0 g, 78.0 mmol) in ethanol (150 mL), add concentrated sulfuric acid (1 mL) dropwise.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (±)-ethyl 3-oxocyclopentanecarboxylate as a colorless oil.
Step 2: Enzymatic Resolution
-
In a flask, prepare a phosphate buffer solution (0.1 M, pH 7.2, 200 mL).
-
Add (±)-ethyl 3-oxocyclopentanecarboxylate (5.0 g, 32.0 mmol) to the buffer.
-
Add Candida antarctica Lipase B (CALB), immobilized (1.0 g).
-
Stir the suspension at 30°C and monitor the reaction progress by chiral HPLC.
-
Stop the reaction when approximately 50% conversion is reached (typically 24-48 hours).
-
Filter to remove the immobilized enzyme.
-
Extract the aqueous solution with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, which contain the unreacted (R)-ethyl 3-oxocyclopentanecarboxylate.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate (3 x 75 mL) to isolate (S)-3-Oxocyclopentanecarboxylic acid.
Step 3: Hydrolysis of (R)-Ethyl 3-Oxocyclopentanecarboxylate
-
Dry the combined organic layers from Step 2 containing the (R)-ester over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting oil in a mixture of THF (50 mL) and water (25 mL).
-
Add lithium hydroxide monohydrate (1.5 g, 35.8 mmol) and stir at room temperature for 3 hours.
-
Monitor the hydrolysis by TLC.
-
Once complete, acidify the mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
Troubleshooting & Optimization
Troubleshooting low yield in (R)-3-Oxocyclopentanecarboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield in the synthesis of (R)-3-Oxocyclopentanecarboxylic acid.
Troubleshooting Guide & FAQs
This guide is structured to address issues arising from common synthetic routes, primarily focusing on the Dieckmann condensation to form the cyclopentanone ring, followed by resolution or asymmetric synthesis to obtain the desired (R)-enantiomer.
Section 1: Dieckmann Condensation for Cyclopentanone Core Synthesis
The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a cyclic β-keto ester, which is a key precursor to 3-oxocyclopentanecarboxylic acid.[1][2][3] Low yields in this step are a frequent issue.
Frequently Asked Questions (FAQs)
Q1: My Dieckmann condensation yield is very low. What are the most common causes?
A1: Low yields in the Dieckmann condensation are typically traced back to several key factors:
-
Choice of Base and Solvent: The base must be strong enough to deprotonate the α-carbon of the ester. Sodium ethoxide in ethanol or sodium methoxide in methanol are common choices. It is crucial to match the alkoxide base to the ester's alkyl group to prevent transesterification, which can introduce unwanted byproducts.[1]
-
Reverse Reaction: The Dieckmann condensation is a reversible reaction. To drive the reaction forward, the resulting β-keto ester, which is acidic, is deprotonated by the base. A stoichiometric amount of base is required. If the product does not have an enolizable proton, the reverse reaction can compete, reducing the yield.[2]
-
Intermolecular Condensation: If the reaction concentration is too high, intermolecular Claisen condensation can occur between two different diester molecules, leading to polymer-like byproducts instead of the desired five-membered ring.[3] Using high-dilution techniques can favor the intramolecular reaction.
-
Side Reactions: Electron-withdrawing groups located near the reaction sites can sometimes compete with the intended reaction or promote alternative pathways.[1]
Q2: How do I choose the correct starting diester for the synthesis?
A2: The choice of diester is critical for forming the cyclopentanone ring. A classic example is the cyclization of diethyl adipate to form ethyl 2-oxocyclopentane-1-carboxylate.[1] For the synthesis of 3-oxocyclopentanecarboxylic acid, a more substituted precursor like ethyl butane-1,2,2,4-tetracarboxylate may be used, which then undergoes cyclization, hydrolysis, and decarboxylation.[4]
Q3: Can I use a different base, like potassium t-butoxide?
A3: Yes, other bases like sodium hydride or potassium t-butoxide can be used.[3] These are stronger, non-nucleophilic bases that can effectively deprotonate the α-carbon without the risk of transesterification. However, reaction conditions may need to be re-optimized.
Q4: My reaction seems to stall and does not go to completion. What should I do?
A4: Incomplete conversion can be due to insufficient base, deactivation of the base by moisture, or the reaction not reaching equilibrium. Ensure all reagents and solvents are anhydrous, as alkoxide bases are readily neutralized by water. Consider increasing the reaction time or temperature, but be mindful that higher temperatures can also promote side reactions.
Section 2: Hydrolysis and Decarboxylation
Following the cyclization, the resulting β-keto ester is typically hydrolyzed and decarboxylated to yield the target 3-oxocyclopentanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield after the hydrolysis and decarboxylation step. What could be the problem?
A1: This step is often performed under acidic conditions with heating.[4]
-
Incomplete Hydrolysis: The ester group may not be fully hydrolyzed to the carboxylic acid. This can be addressed by increasing the reaction time, temperature, or concentration of the acid.
-
Incomplete Decarboxylation: The decarboxylation of the β-keto acid intermediate is usually facile upon heating. However, if the temperature is too low or the heating time is too short, you may isolate the intermediate dicarboxylic acid.
-
Product Degradation: Prolonged exposure to harsh acidic conditions and high temperatures can lead to degradation of the final product. The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal endpoint.
Section 3: Achieving Enantioselectivity ((R)-isomer)
Obtaining the specific (R)-enantiomer requires either resolving the racemic mixture produced from the Dieckmann pathway or employing an asymmetric synthesis method.
Frequently Asked Questions (FAQs)
Q1: I am using enzymatic kinetic resolution to separate the enantiomers, but my yield of the (R)-isomer is only around 50%. Is this normal?
A1: Yes, this is the theoretical maximum yield for a kinetic resolution.[5] In this method, an enzyme selectively reacts with one enantiomer (e.g., the (S)-isomer), leaving the desired (R)-isomer unreacted. Since the starting material is a 50/50 mixture of both, the maximum yield for the recovered, unreacted enantiomer is 50%.
Q2: How can I improve the efficiency of my enzymatic resolution?
A2: While the 50% yield is a theoretical limit, poor results can be improved:
-
Enzyme Activity: Ensure the enzyme is active and not denatured due to improper storage or harsh reaction conditions (pH, temperature, solvent).[5][6] Use a fresh batch if activity is questionable.
-
Enantioselectivity (ee): If the enantiomeric excess (ee) is low, the enzyme may not be selective enough. Screening different enzymes (e.g., various lipases) is recommended. Reaction time is also critical; stopping the reaction at ~50% conversion is often key to achieving high ee.[6]
-
Product Isolation: The separation of the unreacted enantiomer from the reacted one can be challenging. Optimize your extraction or chromatography methods to minimize losses during purification.[5]
Q3: Are there methods to obtain the (R)-isomer with a theoretical yield greater than 50%?
A3: Yes. To overcome the 50% yield limitation of kinetic resolution, you can use an asymmetric synthesis approach. One such method is the asymmetric reduction of a prochiral precursor, 3-oxocyclopent-1-enecarboxylic acid, using a chiral catalyst or a ketoreductase (KRED) enzyme. This can theoretically achieve a 100% yield of the desired enantiomer.[5]
Quantitative Data Summary
Table 1: Typical Reaction Conditions for Dieckmann Condensation
| Parameter | Condition | Rationale / Common Issues |
| Substrate | Diethyl adipate or similar 1,6-diester | Choice of substrate determines the final ring structure. |
| Base | Sodium Ethoxide (NaOEt) | Must match the ester's alkyl group to avoid transesterification.[1] |
| Solvent | Ethanol (EtOH) | Must be anhydrous. Presence of water will quench the base. |
| Temperature | Reflux | Varies by substrate and solvent; higher temps can increase side reactions. |
| Concentration | High Dilution | Favors intramolecular cyclization over intermolecular side reactions.[3] |
| Reported Yield | 10-25% (overall) | Overall yields for multi-step syntheses can be modest.[1] |
Experimental Protocols
Protocol 1: Synthesis of Racemic 3-Oxocyclopentanecarboxylic Acid via Dieckmann Condensation
This protocol is a generalized procedure based on the principles of the Dieckmann condensation followed by hydrolysis and decarboxylation.
Step A: Dieckmann Condensation
-
Equip a round-bottom flask with a reflux condenser and a drying tube. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous ethanol. Then, add sodium metal in small pieces to generate sodium ethoxide in situ.
-
Once all the sodium has reacted, add the starting diester (e.g., diethyl adipate) dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
After cooling to room temperature, carefully neutralize the reaction with aqueous acid (e.g., HCl).
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
Step B: Hydrolysis and Decarboxylation
-
Combine the crude β-keto ester from Step A with an aqueous acid solution (e.g., 6M HCl) in a round-bottom flask.
-
Heat the mixture to reflux for several hours until both hydrolysis and decarboxylation are complete (monitor by TLC or LC-MS, watching for the disappearance of the starting material and intermediate).
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude racemic 3-oxocyclopentanecarboxylic acid.
-
Purify the product further by recrystallization or column chromatography.
Visual Guides
Caption: Overview of the synthesis pathway and key troubleshooting checkpoints.
Caption: A logical guide for diagnosing low yields in the Dieckmann condensation step.
References
Technical Support Center: (R)-3-Oxocyclopentanecarboxylic Acid
Welcome to the technical support center for the purification of (R)-3-Oxocyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities can originate from the synthetic route and workup conditions. These typically include:
-
The (S)-enantiomer: The opposite enantiomer is the most common impurity in stereoselective syntheses.
-
Unreacted starting materials: Depending on the synthetic pathway, these can co-purify with the product.
-
Side-products: Byproducts from the reaction, such as over-oxidized species or products of side reactions.
-
Residual solvents: Solvents used during the reaction, extraction, and purification steps.
-
Catalyst residues: If a metal catalyst was used in the synthesis, traces may remain.
Q2: How can I determine the enantiomeric excess (ee) of my purified sample?
A2: The most common and accurate method for determining the enantiomeric excess of chiral carboxylic acids is through High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Polysaccharide-based columns are often effective for separating chiral carboxylic acids.[1] Another, though less common, method involves using circular dichroism (CD) spectroscopy, which can be adapted for high-throughput screening.[2][3]
Q3: What are suitable storage conditions for this compound?
A3: this compound is a combustible solid. It should be stored in a cool, dry place away from incompatible materials. The storage temperature should be monitored as indicated by the supplier.
Q4: What are the key physical properties I should be aware of during purification?
A4: Key properties for 3-Oxocyclopentanecarboxylic acid include:
-
Molecular Weight: 128.13 g/mol
-
Melting Point: 59-62 °C (for the racemic mixture, the enantiomerically pure form might have a slightly different melting point)[4]
-
Appearance: Typically a solid. Its bifunctional nature, containing both a ketone and a carboxylic acid, dictates its solubility and reactivity.[5]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification process.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield after recrystallization. | 1. Too much solvent was used. 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. Premature crystallization occurred during hot filtration. | 1. Evaporate some of the solvent from the mother liquor and cool again to recover more product.[6] 2. Select a different solvent or use a co-solvent system (e.g., a solvent/anti-solvent pair).[6] 3. Ensure the filtration apparatus (funnel, filter paper) is pre-heated before filtering the hot solution.[6] |
| Product "oils out" instead of crystallizing. | 1. The solution is cooling too rapidly. 2. The melting point of the solid is lower than the temperature of the solution. 3. High concentration of impurities depressing the melting point. | 1. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 2. Try a solvent with a lower boiling point. 3. Re-purify the material using another method (e.g., acid-base extraction) to reduce the impurity level before attempting recrystallization again. |
| No crystals form upon cooling. | 1. The solution is not sufficiently supersaturated. 2. The chosen solvent is unsuitable. | 1. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7] 2. Evaporate some solvent to increase the concentration.[8] 3. Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath).[7] |
| Final product has a yellow or brown tint. | Residual colored impurities or degradation products. | 1. Perform a purification step using activated carbon during recrystallization.[8] 2. Ensure complete removal of any catalysts, as some metal complexes are colored.[8] |
| Chiral HPLC shows poor separation of enantiomers. | 1. The chiral stationary phase (CSP) is not suitable. 2. The mobile phase composition is not optimal. | 1. Screen different types of chiral columns (e.g., polysaccharide-based).[1] 2. Optimize the mobile phase by varying the ratio of solvents (e.g., hexane/isopropanol) and the concentration of acidic additives (e.g., trifluoroacetic acid). |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for separating the acidic product from neutral or basic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
2M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).
-
Base Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated NaHCO₃ solution. Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake for 1-2 minutes.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the lower aqueous layer, while neutral impurities remain in the upper organic layer. Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH is ~2. The protonated carboxylic acid will precipitate if it is insoluble in water, or it will be ready for re-extraction.
-
Product Extraction: Extract the acidified aqueous layer three times with a fresh organic solvent (e.g., diethyl ether).
-
Washing & Drying: Combine the organic extracts, wash with brine, and then dry over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified carboxylic acid.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[9]
Materials:
-
Purified acid from extraction (or crude solid)
-
Recrystallization solvent (e.g., Ethyl acetate/Hexane, Ethanol/Water)
-
Erlenmeyer flasks, hot plate, Buchner funnel, filter paper
Procedure:
-
Solvent Selection: In a test tube, determine a suitable solvent or co-solvent system. A good solvent will dissolve the compound when hot but not at room temperature. For carboxylic acids, solvent systems like ethanol/water or ethyl acetate/hexane are often effective.[6][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (or the more soluble solvent of a co-solvent pair) needed to fully dissolve the compound.
-
Decolorization (if needed): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (if needed): If carbon was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]
-
Co-Solvent: While the solution is hot, add the "anti-solvent" (the solvent in which the compound is poorly soluble) dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again, then cool as described above.[7]
-
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.[6]
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent. Confirm purity by melting point analysis and chiral HPLC.
Illustrative Recrystallization Solvent Screening
| Solvent System | Purity (by HPLC, Area %) | Yield (%) | Observations |
| Water | 95.2% | 65% | Slow to dissolve, forms small needles. |
| Ethyl Acetate / Hexane | 99.1% | 85% | Dissolves readily in hot EtOAc; addition of hexane induces rapid crystallization. Forms well-defined plates. |
| Ethanol / Water | 98.5% | 78% | Good solubility in hot ethanol; careful addition of water is required to avoid oiling out. |
| Toluene | 97.8% | 72% | Forms large, clear crystals upon very slow cooling. |
| (Note: Data is illustrative and serves as a guideline for solvent selection.) |
Visualized Workflows
Caption: A standard workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting low purity results after a recrystallization procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimization of Dieckmann Condensation for Cyclopentanone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Dieckmann condensation in the synthesis of cyclopentanone.
Troubleshooting Guide
This guide addresses common issues encountered during the Dieckmann condensation of diethyl adipate to form ethyl 2-oxocyclopentanecarboxylate, the precursor to cyclopentanone.
Q1: Why is the yield of my Dieckmann condensation reaction consistently low or nonexistent?
A1: Low or no yield is a frequent issue and can stem from several factors:
-
Inactive or Insufficient Base: The base is critical for the deprotonation of the α-carbon to initiate the reaction. Ensure the base is fresh, has been handled under anhydrous conditions, and is used in at least a stoichiometric amount. The reaction is an equilibrium, and the final deprotonation of the β-keto ester product drives it to completion, necessitating a full equivalent of base.
-
Presence of Water: Enolate intermediates are highly sensitive to water, which will quench the reaction. It is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Inappropriate Reaction Temperature: The reaction temperature affects the rate of both the desired cyclization and potential side reactions. The optimal temperature can vary depending on the base and solvent used. For instance, reactions with sodium ethoxide in toluene are often run at reflux, while some solvent-free reactions can proceed at room temperature.
-
Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal duration.
-
Reverse Dieckmann Condensation: The reaction is reversible. If the product is not deprotonated by the base, the equilibrium can shift back towards the starting materials. Using a sufficiently strong base is crucial to trap the product as its enolate.
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
A2: The primary side reactions in a Dieckmann condensation are intermolecular Claisen condensation and hydrolysis of the ester.
-
Intermolecular Condensation: This occurs when one molecule of the diester reacts with another, leading to polymer formation instead of cyclization. To favor the intramolecular Dieckmann condensation, the reaction can be performed under high-dilution conditions.
-
Hydrolysis: If water is present, the ester functional groups of the starting material or the β-keto ester product can be hydrolyzed. Ensuring strictly anhydrous conditions will minimize this side reaction.
-
Transesterification: If using an alkoxide base where the alkyl group does not match the ester's alkyl group (e.g., sodium methoxide with diethyl adipate), transesterification can occur, leading to a mixture of products. Always match the alkoxide to the ester (e.g., sodium ethoxide with diethyl adipate).
Q3: My purification of the ethyl 2-oxocyclopentanecarboxylate is proving difficult. What are the best practices?
A3: The purification of the β-keto ester can be challenging due to its properties and potential impurities.
-
Acidic Workup: After the reaction is complete, a careful acidic workup is necessary to protonate the enolate of the product. This should be done at low temperatures to avoid hydrolysis and decarboxylation of the product.
-
Extraction: The product can be extracted from the aqueous layer using a suitable organic solvent like ether or ethyl acetate.
-
Distillation: The most common method for purifying the final product is vacuum distillation. The boiling point of ethyl 2-oxocyclopentanecarboxylate is a key parameter for successful isolation.
-
Chromatography: If distillation does not yield a pure product, column chromatography can be employed as an alternative purification method.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Dieckmann condensation of diethyl adipate?
A1: The choice of base significantly impacts the reaction yield. While sodium ethoxide is a classic choice, stronger, non-nucleophilic bases often give better results. Potassium tert-butoxide (t-BuOK) has been shown to provide higher yields than sodium ethoxide, both in solvent-free conditions and in toluene. Other strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), and lithium hexamethyldisilazide (LiHMDS) are also effective, particularly when lower reaction temperatures are desired to minimize side reactions.
Q2: What is the role of the solvent in this reaction?
A2: The solvent can influence the stability of the enolate intermediate and the rate of side reactions. Common solvents include:
-
Toluene or Benzene: These non-polar solvents are often used, and the reaction is typically run at reflux. They can help reduce side reactions.
-
Aprotic Polar Solvents (e.g., THF, DMF): These solvents can enhance the stability of the enolate.
-
Solvent-Free: Interestingly, the Dieckmann condensation of diethyl adipate can be performed efficiently without a solvent, which offers a greener and more economical approach.
Q3: How do I convert the resulting β-keto ester (ethyl 2-oxocyclopentanecarboxylate) to cyclopentanone?
A3: This is a two-step process involving hydrolysis followed by decarboxylation.
-
Hydrolysis: The ethyl 2-oxocyclopentanecarboxylate is first hydrolyzed to the corresponding β-keto acid. This is typically achieved by heating with a strong acid (like HCl or H2SO4) or a base (like NaOH or KOH).
-
Decarboxylation: The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating, losing carbon dioxide to form cyclopentanone.
Q4: Can I use a different starting diester to synthesize other cyclic ketones?
A4: Yes, the Dieckmann condensation is a versatile method for forming five- and six-membered rings. To synthesize a six-membered ring (a cyclohexanone derivative), you would start with a 1,7-diester, such as diethyl pimelate.
Data Presentation
Table 1: Comparison of Yields for the Dieckmann Condensation of Diethyl Adipate to Ethyl 2-oxocyclopentanecarboxylate under Various Conditions.
| Base | Solvent | Temperature | Reaction Time | Yield (%) |
| Potassium tert-butoxide (t-BuOK) | Toluene | Reflux | 3 hours | 98 |
| Potassium tert-butoxide (t-BuOK) | None | Room Temperature | 10 minutes | 82 |
| Sodium tert-butoxide (t-BuONa) | Toluene | Reflux | 3 hours | 69 |
| Sodium tert-butoxide (t-BuONa) | None | Room Temperature | 10 minutes | 74 |
| Sodium Ethoxide (EtONa) | Toluene | Reflux | 3 hours | 58 |
| Sodium Ethoxide (EtONa) | None | Room Temperature | 10 minutes | 61 |
| Potassium Ethoxide (EtOK) | Toluene | Reflux | 3 hours | 41 |
| Potassium Ethoxide (EtOK) | None | Room Temperature | 10 minutes | 63 |
Experimental Protocols
Protocol 1: Dieckmann Condensation of Diethyl Adipate using Sodium Ethoxide in Toluene
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: Add sodium ethoxide (1.0 equivalent) to anhydrous toluene in the flask.
-
Addition of Diester: While stirring under a nitrogen atmosphere, add diethyl adipate (1.0 equivalent) dropwise from the dropping funnel.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base and protonate the product enolate.
-
Extraction: Separate the organic layer and extract the aqueous layer with ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation.
Protocol 2: Hydrolysis and Decarboxylation of Ethyl 2-oxocyclopentanecarboxylate
-
Hydrolysis: In a round-bottom flask, combine ethyl 2-oxocyclopentanecarboxylate with a 5% aqueous solution of hydrochloric acid.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the ester is fully hydrolyzed. The evolution of carbon dioxide will be observed as decarboxylation occurs.
-
Extraction: Cool the reaction mixture to room temperature and extract the aqueous solution with a suitable organic solvent (e.g., ether).
-
Purification: Wash the organic extract with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain cyclopentanone.
Visualizations
Technical Support Center: Synthesis of (R)-3-Oxocyclopentanecarboxylic Acid
Welcome to the technical support center for the synthesis of (R)-3-Oxocyclopentanecarboxylic Acid. This resource is intended for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chiral building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical solutions to common problems that may arise during the synthesis of this compound, focusing on a common synthetic route involving Dieckmann condensation, hydrolysis, and decarboxylation, with a key focus on maintaining the desired stereochemistry.
FAQ 1: Low Yield in Dieckmann Condensation Step
Question: I am experiencing a low yield of the desired β-keto ester (ethyl 2-oxocyclopentane-1-carboxylate) during the Dieckmann condensation of diethyl adipate. What are the potential causes and how can I improve the yield?
Answer: Low yields in the Dieckmann condensation are often attributed to competing intermolecular reactions and incomplete reaction. Here are the primary factors to investigate:
-
Intermolecular Condensation: The formation of polymeric byproducts through intermolecular reactions is a common side reaction. This is particularly problematic at high concentrations.
-
Solution: Employ high-dilution conditions (concentration of the diester <0.1 M) to favor the intramolecular cyclization. This can be achieved by using a larger volume of solvent and adding the diester slowly to the base.
-
-
Base Strength and Stoichiometry: An insufficiently strong base or an inadequate amount of base can lead to incomplete deprotonation of the α-carbon, resulting in an incomplete reaction.
-
Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt). Ensure at least one full equivalent of the base is used, as the product β-keto ester is acidic and will be deprotonated by the base, driving the equilibrium towards the product.
-
-
Reaction Time and Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture.
-
| Parameter | Recommendation for High Yield | Common Pitfall |
| Concentration | < 0.1 M (High Dilution) | High concentration favoring intermolecular polymerization. |
| Base | Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) | Using a weaker base or less than one equivalent. |
| Solvent | Anhydrous aprotic solvents (e.g., Toluene, THF) | Presence of moisture which quenches the base. |
| Monitoring | TLC or GC analysis of aliquots | Assuming reaction completion based on time alone. |
FAQ 2: Incomplete Hydrolysis and Decarboxylation
Question: After the Dieckmann condensation, I am having trouble with the subsequent hydrolysis of the ester and decarboxylation to obtain 3-oxocyclopentanecarboxylic acid. What are the likely issues?
Answer: Incomplete hydrolysis or decarboxylation can result in a mixture of products, complicating purification and reducing the overall yield.
-
Incomplete Ester Hydrolysis: The saponification of the β-keto ester may not go to completion.
-
Solution: Ensure a sufficient excess of a strong base (e.g., NaOH or KOH) is used for the saponification. Increase the reaction time and/or temperature to drive the hydrolysis to completion. Monitoring the disappearance of the starting ester by TLC is recommended.
-
-
Inefficient Decarboxylation: The β-keto acid intermediate requires thermal energy to decarboxylate.
-
Solution: After acidification of the carboxylate salt, ensure the solution is heated sufficiently (typically reflux) to promote the loss of CO2. The evolution of gas should be visually apparent. The decarboxylation is a pericyclic reaction that proceeds through a cyclic transition state.[1]
-
FAQ 3: Racemization of the Chiral Center - Loss of Enantiomeric Purity
Question: My final product, this compound, shows a low enantiomeric excess (ee). What is causing the racemization, and how can I prevent it?
Answer: The chiral center in 3-oxocyclopentanecarboxylic acid is at the α-position to the carbonyl group, making it susceptible to racemization, especially under acidic or basic conditions.[2][3][4] This occurs through the formation of a planar, achiral enol or enolate intermediate.[5][6]
-
Cause: Exposure to acid or base can catalyze the keto-enol tautomerism, leading to the loss of stereochemical information at the α-carbon.
-
Prevention Strategies:
-
Mild Reaction Conditions: Use the mildest possible acidic or basic conditions throughout the synthesis, especially during the hydrolysis, decarboxylation, and purification steps.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of enolization.[7]
-
Purification Method: Be cautious during purification. Chromatography on silica gel, which is acidic, can potentially cause racemization.[7] Consider using neutral alumina or deactivating the silica gel with a base if racemization is suspected during this stage.
-
Work-up: Neutralize the reaction mixture promptly and carefully after acidic or basic steps to avoid prolonged exposure.
-
Troubleshooting Low Enantioselectivity
Caption: Logical workflow for troubleshooting low enantiomeric excess.
Experimental Protocols
Below are generalized experimental protocols for the key steps in a potential synthesis of this compound. Note: An enantioselective synthesis would require the use of a chiral auxiliary, an asymmetric catalyst, or an enzymatic resolution step, which should be incorporated into this general framework.
Protocol 1: Dieckmann Condensation of Diethyl Adipate
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to a reaction flask equipped with a stirrer and a dropping funnel.
-
Base Addition: Add sodium ethoxide to the flask and stir to form a suspension.
-
Diester Addition: Dissolve diethyl adipate in anhydrous toluene and add it dropwise to the stirred suspension of the base over several hours to maintain high dilution.
-
Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and quench by carefully adding dilute hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.
Protocol 2: Hydrolysis and Decarboxylation
-
Hydrolysis: Dissolve the crude β-keto ester from the previous step in an aqueous solution of sodium hydroxide. Heat the mixture to reflux for several hours to ensure complete saponification.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Decarboxylation: Gently heat the acidic solution to reflux to induce decarboxylation. The completion of the reaction is indicated by the cessation of CO2 evolution.
-
Extraction: Cool the solution and extract the product multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization or chromatography.
Workflow for the Synthesis of 3-Oxocyclopentanecarboxylic Acid
Caption: General synthetic workflow from diethyl adipate.
Disclaimer: These protocols are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety protocols. The successful enantioselective synthesis will depend on the specific chiral induction method employed.
References
- 1. researchgate.net [researchgate.net]
- 2. A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Enzymatic Synthesis of Allylic Amines: A Sigmatropic Rearrangement Strategy [authors.library.caltech.edu]
- 4. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Oxo-1-cyclopentanecarboxylic acid 97 98-78-2 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Auxiliaries [sigmaaldrich.com]
Improving enantiomeric excess in (R)-3-Oxocyclopentanecarboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the enantiomeric excess in the synthesis of (R)-3-Oxocyclopentanecarboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enantiomeric excess (% ee) is significantly lower than expected. What is the first thing I should check?
A1: The most critical initial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.
Key Analytical Method Validation Parameters:
-
Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.
-
Accuracy: Confirm that the measured % ee of a known standard sample is accurate.
-
Precision: Ensure that repeated measurements of the same sample yield consistent results.
Q2: I've validated my analytical method, but the % ee is still low and inconsistent. What's the next step?
A2: Scrutinize the purity and quality of all reagents, solvents, and the catalyst. Asymmetric syntheses, particularly enzymatic resolutions, are highly sensitive to trace impurities.
Checklist for Reagents and Solvents:
-
Substrate Purity: Impurities in the racemic starting material can inhibit the enzyme or react non-selectively. Consider re-purifying your substrate (e.g., ethyl 3-oxocyclopentanecarboxylate) by distillation or chromatography.
-
Solvent Quality: Use anhydrous, high-purity solvents. Water content can significantly affect lipase activity and enantioselectivity. The use of molecular sieves is recommended.[1]
-
Enzyme Quality and Activity: Ensure the enzyme has been stored correctly and has not lost activity. Consider purchasing a new batch from a reputable supplier. Immobilized enzymes like Novozym 435 (Candida antarctica lipase B) often offer higher stability and reusability.[2]
Q3: I'm performing a lipase-catalyzed kinetic resolution. Which parameters should I optimize to improve enantiomeric excess?
A3: Several factors influence the enantioselectivity of lipase-catalyzed resolutions. Systematic optimization is key.
-
Choice of Lipase: Candida antarctica Lipase B (CAL-B) and Pseudomonas cepacia Lipase (PCL) are known to exhibit high enantioselectivity for cyclic substrates.[3][4] CAL-B generally shows a preference for the (R)-enantiomer in the acylation of similar secondary alcohols.
-
Acyl Donor: For transesterification, vinyl acetate is often an excellent acyl donor as the by-product, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.[4]
-
Solvent: The choice of organic solvent is crucial. Non-polar solvents like hexane, diisopropyl ether, or methyl tert-butyl ether (MTBE) are often preferred.[4]
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it will also decrease the reaction rate.
-
Conversion: In a kinetic resolution, the enantiomeric excess of both the product and the unreacted starting material changes with conversion. It is crucial to stop the reaction at or near 50% conversion to maximize the yield and ee of both enantiomers.
Q4: My reaction is very slow. How can I increase the rate without compromising enantioselectivity?
A4: Increasing the reaction rate can be achieved by:
-
Increasing Enzyme Loading: Doubling the amount of enzyme will generally double the reaction rate. However, be mindful of the cost implications.
-
Optimizing Temperature: While lower temperatures can increase ee, a moderate temperature (e.g., 30-40 °C) often provides a good balance between reaction rate and enantioselectivity.
-
Mechanical Agitation: Ensure efficient mixing to overcome mass transfer limitations, especially when using immobilized enzymes.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Oxocyclopentanecarboxylate via Transesterification
This protocol is based on established methods for the kinetic resolution of similar cyclic keto esters using Candida antarctica lipase B.
Materials:
-
Racemic ethyl 3-oxocyclopentanecarboxylate
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate
-
Diisopropyl ether (anhydrous)
-
Molecular sieves (3 Å)
-
Buffer solution (e.g., phosphate buffer, pH 7) for work-up
-
Ethyl acetate and brine for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a dried flask containing a magnetic stir bar, add racemic ethyl 3-oxocyclopentanecarboxylate (1 equivalent).
-
Add anhydrous diisopropyl ether and activated molecular sieves.
-
Add vinyl acetate (2-3 equivalents).
-
Add immobilized Candida antarctica lipase B (Novozym 435) (e.g., 20 mg per 1 mmol of substrate).
-
Seal the flask and stir the mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine both the conversion and the enantiomeric excess of the remaining ester and the formed acylated product.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent to recover any adsorbed product. The enzyme can often be dried and reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of unreacted (R)-ethyl 3-oxocyclopentanecarboxylate and the acylated (S)-enantiomer can be separated by column chromatography.
-
The desired this compound can be obtained by subsequent hydrolysis of the (R)-ethyl ester.
Protocol 2: Chiral HPLC Method for Monitoring Enantiomeric Excess
This is a general starting method for the analysis of 3-oxocyclopentanecarboxylate enantiomers, based on common practices for similar chiral molecules.[5]
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dilute the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation
Table 1: Influence of Reaction Parameters on Enantiomeric Excess (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
| Enzyme | Novozym 435 | Novozym 435 | P. cepacia Lipase |
| Solvent | Hexane | Diisopropyl Ether | Hexane |
| Temperature | 30 °C | 40 °C | 30 °C |
| Acyl Donor | Vinyl Acetate | Vinyl Acetate | Vinyl Acetate |
| Conversion | ~50% | ~50% | ~50% |
| ee of (R)-ester | >98% | 95% | >97% |
| ee of (S)-product | >98% | 94% | >96% |
Note: This table presents illustrative data based on typical results for similar substrates. Actual results should be determined experimentally.
Visualizations
Caption: Workflow for the enzymatic kinetic resolution of racemic ethyl 3-oxocyclopentanecarboxylate.
Caption: Troubleshooting flowchart for low enantiomeric excess.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: (R)-3-Oxocyclopentanecarboxylic Acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of (R)-3-Oxocyclopentanecarboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Stability and Storage Summary
Proper handling and storage are crucial to maintain the integrity of this compound. The following table summarizes its known stability and recommended storage conditions.
| Parameter | Recommendation/Information | Citation |
| Storage Temperature | Cool, room temperature. | |
| Storage Conditions | Store in a dry, well-ventilated place in a tightly closed container. | |
| Incompatible Materials | Strong oxidizing agents. | |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). | |
| Light Sensitivity | Photodegradation of cyclic ketones can occur, so protection from light is recommended. | [1] |
| Moisture Sensitivity | As a carboxylic acid, it may be sensitive to moisture. Store in a dry environment. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Inconsistent or unexpected analytical results (e.g., HPLC, NMR).
-
Question: Why am I seeing unexpected peaks or a decrease in the main peak area in my HPLC analysis over a short period?
-
Possible Cause: Degradation of the compound may be occurring. This compound, being a β-keto acid, can be susceptible to degradation. The cyclopentanone moiety can undergo oxidation, potentially forming byproducts like 2-cyclopentenone.[2][3]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a cool, dry place, away from light and strong oxidizing agents.
-
Prepare Fresh Solutions: Prepare solutions for analysis immediately before use. Avoid storing solutions for extended periods.
-
Control Experimental Parameters: Use a calibrated pH meter and ensure precise temperature control during your experiments.
-
Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study under stress conditions (acidic, basic, oxidative, photolytic, thermal) is recommended. This will help in developing a stability-indicating analytical method.
-
Issue 2: Poor resolution or peak tailing in chiral HPLC analysis.
-
Question: I am having difficulty separating the (R) and (S) enantiomers, or I'm observing significant peak tailing. What could be the cause?
-
Possible Cause: Chiral separations are highly sensitive to the analytical method parameters. Common issues include an inappropriate chiral stationary phase (CSP), suboptimal mobile phase composition, or column overload.[4]
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the mobile phase composition, including the organic modifier and any additives. Small changes can significantly impact selectivity.[5]
-
Check Flow Rate and Temperature: Lower flow rates can sometimes improve resolution in chiral separations. Temperature control is also critical for consistent results.[4]
-
Evaluate Sample Concentration: Injecting too much sample can lead to peak broadening and loss of resolution. Try diluting your sample.[4]
-
Column Conditioning and Cleaning: Ensure the column is properly conditioned with the mobile phase. If you suspect contamination, follow the manufacturer's instructions for column flushing.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this molecule are not extensively documented, based on its structure as a cyclic ketone and a carboxylic acid, potential degradation routes include:
-
Oxidation: The cyclopentanone ring can be susceptible to oxidation, especially at the alpha-carbon position, which can lead to the formation of unsaturated ketones like 2-cyclopentenone and other oxidation products.[2][3]
-
Photodegradation: Cyclic ketones can undergo photochemical reactions upon exposure to UV light, leading to ring-opening or other rearrangements.[1][7]
-
Decarboxylation: Although generally requiring heat, decarboxylation of the carboxylic acid group is a potential degradation pathway for β-keto acids.
Q2: Can this compound undergo racemization?
A2: The chiral center in this compound is at a carbon that is not alpha to the carbonyl group. Therefore, racemization via enolization is not a primary concern under normal conditions. However, stability studies should still assess the enantiomeric purity over time.
Q3: What is a suitable experimental protocol for a forced degradation study?
A3: A forced degradation study should be conducted to understand the stability of the molecule under stress conditions. The following is a general protocol that can be adapted:
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method.
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. Here is a general protocol for method development:
Experimental Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). For chiral separation, a chiral stationary phase will be necessary.
-
Mobile Phase Selection:
-
For achiral analysis of degradation, a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.[8][9]
-
For chiral separation, isocratic elution is more common. The mobile phase will depend on the chosen chiral column.[5]
-
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (e.g., around 210 nm for the carboxyl group).
-
Method Optimization: Inject the stressed samples from the forced degradation study to ensure that all degradation products are well-separated from the main peak and from each other. Adjust the mobile phase composition, gradient, flow rate, and temperature to achieve optimal separation.[8]
-
Method Validation: Once developed, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Diagrams
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chiraltech.com [chiraltech.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. shimadzu.com [shimadzu.com]
Common impurities in (R)-3-Oxocyclopentanecarboxylic acid and their removal
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting advice regarding the impurities found in (R)-3-Oxocyclopentanecarboxylic acid and the methods for their removal.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in a sample of this compound?
The most significant and challenging impurity in enantiomerically-enriched this compound is its mirror image, the (S)-enantiomer. When synthesized from achiral starting materials without a chiral catalyst or resolving agent, the product is typically a 50:50 mixture of the (R) and (S) enantiomers, known as a racemic mixture.[1] The separation of these enantiomers is a critical step to obtain the desired enantiopure compound.[1][2]
Q2: What are other potential non-enantiomeric impurities I might encounter?
Besides the (S)-enantiomer, other impurities can arise from the synthesis process. These may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Reaction By-products: Compounds formed from side reactions. For instance, syntheses involving a Dieckmann cyclization may have intermediates or by-products from that specific reaction.[3]
-
Solvents: Residual solvents used during the reaction or purification steps.
-
Neutral and Basic Impurities: Non-acidic compounds that may be present in the crude product mixture.[4][5]
Q3: How can I remove the unwanted (S)-enantiomer from my product?
The process of separating enantiomers is called resolution.[1] The most common methods for resolving chiral carboxylic acids like this compound are:
-
Diastereomeric Salt Crystallization: This is a classical and widely used technique.[1] It involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent). This reaction creates a mixture of two diastereomeric salts ((R)-acid·(R)-base and (S)-acid·(R)-base). Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[1][6] After separation, the desired salt is treated with a strong acid to recover the pure (R)-enantiomer.[1]
-
Chiral Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful method for separating enantiomers.[2][7] The enantiomers interact differently with the CSP, leading to different retention times and thus, separation.[2] This method can be used for both analytical quantification of enantiomeric purity and for preparative-scale purification.
-
Derivatization Followed by Standard Chromatography: In this method, the racemic mixture is reacted with a chiral derivatizing agent to form diastereomers.[8][9] These diastereomers can then be separated using standard, non-chiral chromatography techniques like silica gel column chromatography.[9] Following separation, the chiral auxiliary group is chemically removed to yield the purified enantiomer.[9]
Q4: How do I remove general non-chiral impurities like starting materials or by-products?
Standard purification techniques are effective for removing non-enantiomeric impurities:
-
Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral or basic impurities.[4][5] The crude product is dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate). The carboxylic acid deprotonates and moves into the aqueous layer, while neutral and basic impurities remain in the organic layer. The aqueous layer is then acidified, causing the pure carboxylic acid to precipitate, which can then be extracted into a fresh organic solvent.[4][5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent way to improve purity.[4]
-
Distillation: For thermally stable, volatile liquid carboxylic acids, vacuum distillation can be an effective purification method.[5]
Q5: Which analytical methods should I use to assess the purity of my product?
To confirm the chemical and enantiomeric purity of your this compound, a combination of methods is recommended:
-
Chiral HPLC: This is the gold standard for determining enantiomeric excess (% ee).[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can help identify and quantify impurities if their signals do not overlap with the product's signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Helps to identify the mass of the parent compound and any impurities, providing clues to their identities.[10]
-
Thin-Layer Chromatography (TLC): A quick and simple method to get a qualitative idea of the number of components in a mixture.[8]
Troubleshooting Guides
Problem: My resolution via diastereomeric salt crystallization is yielding a product with low enantiomeric excess (% ee).
-
Possible Cause 1: Incorrect Choice of Resolving Agent. The efficiency of resolution is highly dependent on the choice of the chiral base, as it must form diastereomeric salts with significantly different solubilities.
-
Solution: Screen a variety of commercially available chiral amines (e.g., (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, brucine, quinine) to find the one that provides the best separation.
-
-
Possible Cause 2: Suboptimal Crystallization Conditions. The solvent, temperature, and cooling rate all dramatically affect the success of fractional crystallization.
-
Solution: Perform small-scale trials to screen different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water). Experiment with the cooling rate; slow cooling generally promotes the formation of purer crystals.
-
-
Possible Cause 3: Incomplete Precipitation or Co-precipitation. Not all of the less soluble diastereomer may have crystallized out, or some of the more soluble diastereomer may have co-precipitated.
-
Solution: Try multiple recrystallization steps. Although this will reduce the overall yield, it can significantly enhance the enantiomeric purity of the final product.[6]
-
Problem: My chiral HPLC analysis shows poor separation between the (R) and (S) enantiomers.
-
Possible Cause 1: Incorrect Chiral Stationary Phase (CSP). Not all CSPs work for all compounds.
-
Solution: Test different types of chiral columns. For acidic compounds, anion-exchanger columns based on quinine or quinidine derivatives are often effective.[7]
-
-
Possible Cause 2: Suboptimal Mobile Phase. The composition of the mobile phase (solvents and additives) is crucial for achieving good resolution.
-
Solution: Systematically vary the mobile phase composition. For reverse-phase chiral HPLC, adjust the ratio of organic solvent (e.g., methanol, acetonitrile) to water/buffer. Adding small amounts of an acid (like formic acid or acetic acid) can improve peak shape and resolution for carboxylic acids.[7]
-
-
Possible Cause 3: Inappropriate Flow Rate or Temperature. These parameters influence the interaction between the analyte and the stationary phase.
-
Solution: Optimize the flow rate; lower flow rates often increase resolution but lengthen run times. Adjusting the column temperature can also impact separation efficiency.
-
Data Presentation
Table 1: Comparison of Enantiomer Resolution Methods
| Method | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities, allowing separation by fractional crystallization.[1] | Scalable for large quantities, cost-effective. | Trial-and-error process to find a suitable resolving agent and solvent; can be labor-intensive. |
| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase.[2][7] | High separation efficiency, applicable for both analytical and preparative scales, highly reliable. | High cost of chiral columns and solvents, limited loading capacity on preparative scale. |
| Derivatization & Standard Chromatography | Covalent bonding of a chiral auxiliary to form diastereomers, which are separated on standard silica gel.[8][9] | Utilizes standard, less expensive chromatography columns. | Requires additional reaction steps for derivatization and cleavage, which can lower overall yield. |
Experimental Protocols
Protocol 1: General Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Base Wash: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Organic Wash (Optional): The combined aqueous layers can be washed once with the organic solvent to remove any remaining neutral impurities.[11]
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2).[4] The purified carboxylic acid should precipitate out or form an oily layer.
-
Final Extraction: Extract the acidified aqueous solution with fresh organic solvent (e.g., ethyl acetate) 3 times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[4][11]
Protocol 2: Resolution via Diastereomeric Salt Formation (Example)
-
Salt Formation: Dissolve one equivalent of the racemic 3-Oxocyclopentanecarboxylic acid in a minimal amount of a hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same hot solvent.
-
Crystallization: Slowly add the resolving agent solution to the racemic acid solution. Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Purity Check: Analyze a small sample of the crystalline salt. If the enantiomeric purity is not sufficient, perform a recrystallization.
-
Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and add 1M HCl until the pH is ~2. Extract the liberated pure (R)-enantiomer with an organic solvent as described in Protocol 1.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpbs.com [ijpbs.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for the Hydrogenation of (R)-3-Oxocyclopentanecarboxylic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the diastereoselective hydrogenation of (R)-3-Oxocyclopentanecarboxylic acid. It includes frequently asked questions, troubleshooting guides, comparative data, and detailed experimental protocols to facilitate successful catalyst selection and reaction execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal in the hydrogenation of this compound? A1: The primary objective is the stereoselective reduction of the ketone functionality to a hydroxyl group. This creates a second chiral center, resulting in diastereomeric products (cis- and trans-3-hydroxycyclopentanecarboxylic acid). The goal is typically to maximize the yield of one specific diastereomer.
Q2: Which classes of catalysts are most effective for this transformation? A2: Both homogeneous and heterogeneous catalysts are employed. Ruthenium-based complexes, particularly those with chiral diphosphine ligands like BINAP derivatives, are highly effective for achieving high diastereoselectivity and enantioselectivity in the hydrogenation of keto acids.[1][2][3] Rhodium and Iridium complexes are also powerful catalysts for asymmetric ketone hydrogenation.[1][4] For less selective, complete reduction, heterogeneous catalysts like Raney Nickel or Palladium on carbon (Pd/C) can be used.[5][6]
Q3: How does the existing stereocenter in this compound influence the reaction? A3: The existing (R) stereocenter at the C1 position directs the approach of hydrogen to the carbonyl group at the C3 position. This substrate control, in combination with a chiral catalyst (catalyst control), determines the final diastereomeric ratio of the product. The interplay between these two factors is crucial for achieving high diastereoselectivity.
Q4: What are the key reaction parameters to control for achieving high selectivity? A4: Key parameters include the choice of catalyst and ligand, solvent, hydrogen pressure, temperature, and the presence of additives.[7][8] For instance, in many asymmetric hydrogenations, lower hydrogen pressure can lead to higher enantiomeric or diastereomeric excess.[8] The solvent can also significantly influence selectivity and reaction rates.[7][9]
Q5: Are there any major safety precautions to consider during this hydrogenation? A5: Yes. Hydrogen gas is highly flammable and can form explosive mixtures with air. Reactions should be conducted in a well-ventilated fume hood. Heterogeneous catalysts like Raney Nickel and Palladium on Carbon (Pd/C) are pyrophoric, especially after use when they are saturated with hydrogen, and must be handled with care, typically under a solvent or inert atmosphere to prevent ignition upon contact with air.[10]
Troubleshooting Guide
Q1: My reaction shows low or no conversion. What are the possible causes? A1:
-
Catalyst Poisoning: This is a common issue. Catalyst poisons can originate from reactants, solvents, or the reaction apparatus.[11]
-
Sulfur Compounds: Thiols or sulfides are potent poisons for catalysts like Palladium, Platinum, and Nickel.[11]
-
Nitrogen Compounds: Certain amines or amides can inhibit catalyst activity.[11]
-
Other Impurities: Heavy metals, carbon monoxide (from the H₂ source), or halides can deactivate the catalyst.[11]
-
Solution: Purify all reagents and solvents. Ensure the hydrogen gas is of high purity. Use glassware dedicated to hydrogenation or clean it meticulously to remove trace impurities.
-
-
Inactive Catalyst: The catalyst may have been improperly activated or has degraded over time. For instance, Raney Nickel loses activity upon prolonged exposure to air.[10]
-
Solution: Use a fresh batch of catalyst or follow standard activation procedures.
-
-
Insufficient Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial as the reaction involves three phases (solid catalyst, liquid substrate/solvent, gaseous hydrogen).[2]
-
Solution: Increase the stirring speed or use a specialized high-pressure reactor (autoclave) with efficient mechanical stirring.
-
Q2: The diastereoselectivity of my reaction is poor. How can I improve it? A2:
-
Sub-optimal Catalyst Choice: The chosen catalyst may not provide sufficient stereochemical control. Heterogeneous catalysts like standard Pd/C or Raney Nickel often give poor diastereoselectivity for this type of transformation.[6]
-
Incorrect Reaction Conditions: Temperature and pressure can significantly impact selectivity.[8]
-
Dynamic Kinetic Resolution (DKR) Issues: For high diastereoselectivity, the conditions should favor the rapid epimerization of the substrate or a key intermediate, allowing the catalyst to selectively convert it to the desired product.[9]
-
Solution: The addition of a base or acid can sometimes facilitate the necessary equilibrium for effective DKR. The choice depends on the specific catalyst system. For many Ru-diamine catalysts, a base like potassium tert-butoxide is used.[1]
-
Q3: My catalyst appears to have deactivated during the reaction. What happened? A3:
-
Product Inhibition: The product alcohol or the intermediate hemiacetal/acetal (if an alcohol solvent is used) can sometimes bind to the catalyst's active sites and inhibit its activity.
-
Solution: Try running the reaction at a lower substrate concentration or consider a different solvent.
-
-
Sintering or Leaching (Heterogeneous Catalysts): At higher temperatures, metal particles on a support can agglomerate (sinter), reducing the active surface area. Metal may also leach into the solution.
-
Solution: Operate at the lowest effective temperature.
-
-
Poisoning by Byproducts: The substrate or solvent might degrade under reaction conditions to form catalyst poisons. For example, some ketones can form oligomers that poison the catalyst surface.[12]
-
Solution: Analyze the reaction mixture for byproducts. Lowering the reaction temperature may prevent their formation.
-
Data Presentation: Catalyst Performance
The following table summarizes the performance of various catalytic systems in the hydrogenation of 3-oxocyclopentanecarboxylic acid and structurally related compounds. This data is intended to guide initial catalyst selection.
| Catalyst System | Substrate | Temp. (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Product(s) | Selectivity / Diastereomeric Ratio (d.r.) | Reference |
| 5% Ru/C | 1,3-Cyclopentanedione¹ | 100 | 50 | 2 | 100 | Cyclopentane-1,3-diol | 69% | [13] |
| 5% Rh/C | 1,3-Cyclopentanedione¹ | 100 | 50 | >7 | Incomplete | Dehydration Products | Low selectivity for diol | [13] |
| 5% Pd/C | 1,3-Cyclopentanedione¹ | 100 | 50 | >7 | Incomplete | Dehydration Products | High selectivity for dehydration | [13] |
| Raney® Nickel | General Ketones | 25-100 | 1-100 | 1-16 | High | Corresponding Alcohol | Generally low diastereoselectivity | [5][12] |
| Ru(OAc)₂/(R)-O-SDP² | Keto Acid³ | RT | N/A | N/A | >99 | Hydroxy Acid | 99% e.e. | [3] |
| Rh/C | Quinoline⁴ | 25 | In situ H₂⁵ | 0.17 | >99 | 1,2,3,4-Tetrahydroquinoline | 100% | [14] |
Notes: ¹Data for 1,3-Cyclopentanedione, a structurally similar cyclic diketone. Selectivity refers to the yield of the specified product. ²(R)-O-SDP is a chiral oxa-spiro diphosphine ligand. ³A different keto acid substrate was used in this study, but the result is highly relevant for demonstrating the catalyst's efficacy. ⁴Data for a heterocyclic ketone, demonstrating catalyst activity. ⁵Hydrogen was generated in situ from an Al/H₂O system.
Experimental Protocols
Protocol 1: High Diastereoselectivity using a Homogeneous Ruthenium Catalyst
This protocol is adapted from procedures for the asymmetric hydrogenation of keto acids using Ru-diphosphine complexes.[3]
Materials:
-
This compound
-
[Ru(OAc)₂((R)-BINAP)] or a similar chiral Ru(II) precursor
-
Methanol (degassed)
-
High-purity hydrogen gas
-
High-pressure autoclave with a glass liner and magnetic stirring
Procedure:
-
Catalyst Preparation: In a glovebox, add the Ruthenium precursor (e.g., 0.01 mmol, 1 mol%) to a clean, dry glass liner for the autoclave.
-
Substrate Addition: Add this compound (1.0 mmol) to the liner.
-
Solvent Addition: Add 5 mL of degassed methanol to the liner.
-
Reactor Assembly: Seal the glass liner inside the autoclave. Purge the autoclave by pressurizing with nitrogen (or argon) to ~10 bar and then venting, repeating this cycle 3-5 times to ensure an inert atmosphere.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4-50 bar).
-
Reaction: Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 25-50 °C). Monitor the reaction progress by observing hydrogen uptake.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the autoclave with nitrogen.
-
Isolation: Remove the reaction mixture. The catalyst can be removed by passing the solution through a short plug of silica gel. Evaporate the solvent under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio and by chiral HPLC or GC after derivatization to determine enantiomeric excess if applicable.
Protocol 2: General Reduction using Heterogeneous Raney® Nickel Catalyst
This protocol is for a general, less selective reduction and is adapted from standard procedures.[10]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Ethanol
-
Hydrogenation flask (e.g., Parr shaker bottle or a round-bottom flask)
-
Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., ~0.5 g) with ethanol three times by decantation to remove the water. Caution: Raney® Nickel is pyrophoric and must not be allowed to dry.
-
Reaction Setup: To the hydrogenation flask, add this compound (1.0 mmol) and 10 mL of ethanol.
-
Catalyst Addition: Under a stream of nitrogen or argon, add the washed Raney® Nickel catalyst to the flask.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle 3-5 times.
-
Reaction: Pressurize the system with hydrogen (e.g., 3-4 bar or use a balloon) and begin vigorous stirring or shaking at room temperature.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the Celite® pad wet with solvent during filtration to prevent the catalyst from igniting. Wash the filter cake with additional ethanol.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified further if necessary.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for a catalytic hydrogenation experiment.
Catalyst Selection Logic Diagram
Caption: Decision tree for selecting a catalyst based on experimental goals.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenations one by one: differentiation of up to three beta-ketocarboxylic acid derivatives based on Ruthenium(II)-binap catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.org [acs.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. arkat-usa.org [arkat-usa.org]
Technical Support Center: Monitoring (R)-3-Oxocyclopentanecarboxylic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to address specific issues that may be encountered during the experimental monitoring of reactions involving (R)-3-Oxocyclopentanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring the stereoselective synthesis or conversion of this compound?
The primary techniques for monitoring reactions involving chiral molecules like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Chiral chromatography (both HPLC and GC) is the gold standard for separating and quantifying enantiomers.[1] NMR spectroscopy can be used for in-situ reaction monitoring and for determining enantiomeric excess with the use of chiral derivatizing or solvating agents.[2][3] Mass spectrometry, particularly when coupled with chromatography (LC-MS or GC-MS), provides high sensitivity and structural information.[4][5]
Q2: How can I improve the separation of (R)- and (S)-3-Oxocyclopentanecarboxylic acid enantiomers in chiral HPLC?
Poor resolution between enantiomers in chiral HPLC can be addressed by optimizing several factors:
-
Chiral Stationary Phase (CSP): Ensure the selected CSP is appropriate for separating acidic chiral compounds. Polysaccharide-based and macrocyclic glycopeptide columns are often effective.[6][7]
-
Mobile Phase Composition: Adjust the mobile phase, including the organic modifier (e.g., isopropanol, ethanol) and the acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds).[6]
-
Flow Rate: Chiral separations can be sensitive to flow rate; lower flow rates often improve resolution.[8]
-
Temperature: Temperature control is crucial as it can significantly impact chiral recognition. Decreasing the temperature generally enhances chiral selectivity.[8][9]
Q3: Is derivatization necessary for the analysis of this compound?
Derivatization is often necessary for GC analysis to increase the volatility and thermal stability of the carboxylic acid.[7][10][11] For HPLC, derivatization may not be required if a suitable chiral stationary phase is used. However, pre-column derivatization with a UV-active or fluorescent tag can enhance detection sensitivity.[12] For NMR analysis, chiral derivatizing agents are used to convert enantiomers into diastereomers, which exhibit distinct signals, allowing for quantification.[3]
Q4: Can I monitor the kinetics of a reaction involving this compound in real-time?
Yes, in-situ NMR spectroscopy is a powerful, non-invasive technique for real-time monitoring of reaction kinetics.[13][14] It allows for the simultaneous observation of reactant consumption and product formation without the need for sample workup. Spectroscopic methods like UV-Vis can also be used for real-time monitoring if there is a change in absorbance during the reaction.[15] Stopped-flow techniques are suitable for studying rapid enzymatic reactions.[16]
Troubleshooting Guides
Chiral HPLC Analysis
| Issue | Possible Causes | Troubleshooting Steps & Solutions |
| Poor Resolution of Enantiomers | Inappropriate Chiral Stationary Phase (CSP). | Select a CSP known to be effective for chiral acids (e.g., polysaccharide-based).[6][9] |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the organic modifier and additive concentrations.[6][9] | |
| Incorrect flow rate. | Reduce the flow rate to see if resolution improves.[8] | |
| Inadequate temperature control. | Use a column oven and experiment with different temperatures.[9] | |
| Column overload. | Reduce the sample concentration or injection volume.[9] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of a competing acid or base to the mobile phase.[9] |
| Column contamination. | Flush the column with a strong solvent.[17] | |
| Peak Splitting | Co-elution of an impurity. | Optimize the mobile phase to separate the impurity.[17][18] |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[18][19] | |
| Column void or blocked frit. | Reverse flush the column or replace the frit. If a void is present, the column may need to be replaced.[9][17][19] | |
| Keto-enol tautomerism of the oxo-group. | Adjust the pH and/or temperature of the mobile phase to favor one tautomeric form.[9] |
Chiral GC-MS Analysis
| Issue | Possible Causes | Troubleshooting Steps & Solutions |
| No or Low Derivatization Yield | Presence of water in the sample. | Ensure the sample is completely dry before adding the derivatization reagent.[20] |
| Inactive derivatization reagent. | Use a fresh bottle of the derivatization reagent. | |
| Incorrect reaction conditions. | Optimize the reaction temperature and time. | |
| Poor Peak Shape | Active sites in the GC system. | Deactivate the injector liner and use a deactivated column. |
| Non-volatile residues. | Ensure complete derivatization and consider a sample cleanup step. | |
| Irreproducible Retention Times | Fluctuations in oven temperature or carrier gas flow. | Verify the stability of the GC oven temperature and carrier gas flow rate. |
| Column degradation. | Condition the column or replace it if necessary. |
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity
This protocol is a general guideline and may require optimization.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.[21]
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Expected Outcome: Baseline separation of the (R)- and (S)-enantiomers. The retention times will need to be determined experimentally.
Chiral GC-MS Method for Enantiomeric Analysis (after Derivatization)
This protocol involves derivatization to form diastereomers.
-
Derivatization:
-
To a dried sample containing approximately 1 mg of 3-Oxocyclopentanecarboxylic acid, add 100 µL of a chiral derivatizing agent solution (e.g., (S)-(-)-α-Methylbenzylamine in a suitable solvent).
-
Add a coupling agent (e.g., DCC or EDC).
-
Heat the mixture at 60 °C for 1 hour.
-
After cooling, the sample can be diluted with a suitable solvent for GC-MS analysis.
-
-
GC Column: A standard non-chiral column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) can be used to separate the resulting diastereomers.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 500.
Expected Outcome: Two separated peaks corresponding to the diastereomeric amides formed from the (R)- and (S)-enantiomers. The mass spectra will show characteristic fragments of the derivatives.
In-Situ NMR Monitoring of an Enzymatic Reaction
This protocol describes the monitoring of an enzymatic reduction of 3-Oxocyclopentanecarboxylic acid.
-
Sample Preparation:
-
Prepare a solution of the substrate (racemic or one enantiomer of 3-Oxocyclopentanecarboxylic acid) in a suitable deuterated buffer (e.g., D₂O with phosphate buffer) in an NMR tube.
-
Add any necessary cofactors (e.g., NADPH).
-
Acquire a spectrum of the initial state.
-
-
Reaction Initiation: Add a small volume of a concentrated enzyme solution (e.g., a reductase) to the NMR tube and mix gently.
-
NMR Data Acquisition:
-
Data Processing:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Integrate the signals corresponding to the substrate and the product at each time point to determine their relative concentrations.
-
-
Kinetic Analysis: Plot the concentration of the substrate and/or product as a function of time to determine the reaction rate.
Expected Outcome: A series of NMR spectra showing the decrease in the substrate signals and the appearance and increase of the product signals over time.
Quantitative Data Summary
Table 1: Example HPLC and GC Parameters for Chiral Carboxylic Acid Analysis
| Parameter | Chiral HPLC | Chiral GC (after derivatization) |
| Column Type | Polysaccharide-based (e.g., Chiralpak AD-H) | Non-chiral (e.g., DB-5ms) |
| Mobile Phase/Carrier Gas | Hexane/IPA/TFA | Helium |
| Flow Rate | 0.5 - 1.5 mL/min | 1 - 2 mL/min |
| Temperature | 10 - 40 °C | 100 - 300 °C (gradient) |
| Detection | UV (210 nm) | Mass Spectrometry (EI) |
Table 2: Potential Mass Fragments for Derivatized 3-Oxocyclopentanecarboxylic Acid (Illustrative)
Assuming derivatization with (S)-(-)-α-Methylbenzylamine to form an amide.
| m/z Value | Possible Fragment Identity |
| 231 | [M]⁺ (Molecular Ion) |
| 128 | [M - C₈H₉N]⁺ |
| 105 | [C₈H₉]⁺ (from methylbenzylamine) |
Visualizations
Caption: Troubleshooting workflow for HPLC peak splitting.
Caption: General workflow for monitoring chemical reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H8O3 | CID 854144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. benchchem.com [benchchem.com]
- 10. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 13. Real‐Time NMR Monitoring of Spatially Segregated Enzymatic Reactions in Multilayered Hydrogel Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. uhplcs.com [uhplcs.com]
- 16. gcms.cz [gcms.cz]
- 17. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer [mdpi.com]
Validation & Comparative
A Comparative Guide to Alternative Chiral Building Blocks for (R)-3-Oxocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Oxocyclopentanecarboxylic acid is a valuable chiral building block in pharmaceutical synthesis, prized for its bifunctional nature which allows for diverse chemical modifications.[1][2] Its cyclopentane core is a common motif in a variety of bioactive molecules.[3] However, the demands of modern drug discovery necessitate a broad palette of synthons to explore diverse chemical space and optimize molecular properties. This guide provides an objective comparison of viable alternatives to this compound, focusing on other chiral cyclopentane derivatives that serve as versatile precursors in asymmetric synthesis.[4] The comparison is supported by experimental data on synthetic efficiency and stereoselectivity.
Comparative Analysis of Chiral Cyclopentane/Cyclopentenone Building Blocks
The primary alternatives to this compound are chiral cyclopentenones and functionalized cyclopentanones. These compounds are powerful synthons due to the wide array of possible chemical transformations at the enone or ketone motif.[5][6] Methods for their enantioselective synthesis include chemical and enzymatic resolutions, organocatalyzed reactions, and asymmetric functionalization of existing cyclopentenone units.[7]
Data Presentation: Asymmetric Synthesis of Key Cyclopentane Alternatives
The following tables summarize quantitative data for various methods used to synthesize alternative chiral cyclopentanone and cyclopentenone building blocks.
Table 1: Enzymatic and Chemo-Catalytic Resolution
| Precursor/Substrate | Catalyst/Enzyme | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Racemic 4-hydroxy-cyclopentenone | Rhodium-BINAP catalyst | (R)-4-silyloxy-cyclopentenone | High | >99% | [5] |
| 3,5-dialkyl-cyclopentenones | N/A (Dynamic Kinetic Resolution) | Chiral 3,5-dialkyl-cyclopentanones | High | High | [5] |
| 3-Functionalized cyclopentenones | Ketoreductase (KRED) | Chiral 3-substituted cyclopentanones | ~85% (for specific antagonist synthesis) | >99% | [8] |
| ((1S,4R)-4-aminocyclopent-2-enyl)methanol | CV2025 ω-transaminase | (S)-4-(hydroxymethyl)cyclopent-2-enone | 72.4% (conversion) | N/A | [9][10] |
Table 2: Asymmetric Synthesis via Organocatalysis and Domino Reactions
| Reactants | Catalyst/Method | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| Oxindole, unsaturated diene, cinnamaldehyde | Diphenyl prolinol silyl ether | Fully substituted cyclopentane-oxindole | up to 94% | >20:1 | up to 99% | [3] |
| Vinyldiazoacetate, Enantiopure allyl alcohol | Rhodium Carbene (Rh₂(DOSP)₄) | Cyclopentane carboxylate | High | >20:1 | >98% | [11] |
| Arylidene oxazolone, enal | Nucleophilic Heterocyclic Carbene (NHC) | Fully substituted cyclopentanone | N/A | N/A | N/A | [12] |
Experimental Protocols
Detailed methodologies are essential for the evaluation and implementation of synthetic routes. Below are representative protocols for the asymmetric synthesis of chiral cyclopentane derivatives.
Protocol 1: Biocatalytic Reduction of a Prochiral Cyclopentenone
This protocol is a generalized procedure for the enantioselective reduction of a 3-substituted cyclopentenone to the corresponding chiral cyclopentanone, a key step in the synthesis of an hNK-1 receptor antagonist.[8]
-
Enzyme and Cofactor Preparation : A reaction vessel is charged with a buffer solution (e.g., potassium phosphate buffer, pH 7.0). The ketoreductase (KRED) enzyme and a glucose dehydrogenase (for cofactor regeneration) are added.
-
Substrate Addition : The 3-substituted cyclopentenone substrate is added to the vessel, followed by the addition of glucose (as the sacrificial reductant) and NADP⁺ (the cofactor).
-
Reaction : The mixture is stirred at a controlled temperature (e.g., 30 °C) and pH. The reaction progress is monitored by HPLC until substrate conversion is complete.
-
Work-up and Isolation : The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification : The crude product is purified by column chromatography on silica gel to yield the enantiomerically pure 3-substituted cyclopentanone.
Protocol 2: Organocatalytic Triple Michael Domino Reaction
This protocol describes an efficient one-pot synthesis of highly functionalized cyclopentanes bearing an oxindole moiety, achieving high molecular complexity from simple substrates.[3]
-
Reaction Setup : To a solution of the starting oxindole, unsaturated conjugated diene, and (E)-cinnamaldehyde in an appropriate solvent (e.g., CHCl₃), the organocatalyst (e.g., diphenyl prolinol trimethylsilyl ether) is added at room temperature.
-
Domino Reaction : The mixture is stirred for a specified time (e.g., 24-72 hours) to allow the triple Michael domino reaction to proceed, forming the cyclopentane ring with multiple stereocenters.
-
One-Pot Wittig Olefination (Optional) : After completion of the domino reaction, a Wittig reagent (e.g., methyl (triphenylphosphoranylidene)acetate) can be added directly to the reaction mixture to further functionalize the product.
-
Purification : The solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography to isolate the highly substituted chiral cyclopentane product.
Visualizations: Synthetic Strategies and Workflows
Diagrams created using DOT language provide a clear visual representation of synthetic pathways and logical workflows.
Caption: Key strategies for chiral cyclopentanoid synthesis.
Caption: Generalized workflow for biocatalytic reduction.
Caption: Application of chiral building blocks in synthesis.
Conclusion
While this compound remains a highly useful synthon, a range of potent chiral alternatives are accessible through advanced synthetic methodologies. Chiral cyclopentenones and highly substituted cyclopentanones, in particular, offer significant versatility. The choice of building block is dictated by the specific requirements of the target molecule. For constructing complex scaffolds with multiple stereocenters in a single step, organocatalytic domino reactions present a highly efficient strategy.[3] For syntheses requiring exceptionally high enantiopurity for a specific stereocenter, biocatalytic methods, such as enzymatic reductions, provide a robust and green alternative.[8][13] This guide provides the comparative data and procedural framework to enable researchers to make informed decisions when selecting the optimal chiral building block for their drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Chiral Cyclopentenones. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective, biocatalytic reduction of 3-substituted cyclopentenones: application to the asymmetric synthesis of an hNK-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An uncommon multicomponent reaction involving nucleophilic heterocyclic carbenes: facile synthesis of fully substituted cyclopentanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of (R)- and (S)-3-Oxocyclopentanecarboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Chirality in Biological Activity
Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral molecule are called enantiomers. In a biological system, enantiomers can interact differently with chiral entities such as enzymes, receptors, and other proteins. This can lead to significant differences in their pharmacological effects, with one enantiomer often exhibiting the desired therapeutic activity (the eutomer) while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer).
3-Oxocyclopentanecarboxylic Acid in Medicinal Chemistry
The 3-oxocyclopentanecarboxylic acid scaffold is a versatile starting material for the synthesis of a wide range of biologically active molecules. Its rigid, three-dimensional structure makes it an attractive core for designing ligands that can fit into the specific binding pockets of biological targets. Derivatives of cyclopentanecarboxylic acid have been explored for various therapeutic applications, including as anti-inflammatory agents, antivirals, and anticancer drugs.
Comparative Biological Activity: A Hypothetical Analysis
In the absence of direct experimental data comparing the biological activities of (R)- and (S)-3-Oxocyclopentanecarboxylic acid, this section presents a hypothetical data table. This table is intended to serve as a template for how such a comparison would be structured if experimental results were available. The targets and assay types are selected based on the known activities of structurally related cyclopentane derivatives.
Table 1: Hypothetical Comparative Biological Activity of 3-Oxocyclopentanecarboxylic Acid Enantiomers
| Biological Target | Assay Type | Parameter | (R)-3-Oxocyclopentanecarboxylic acid | (S)-3-Oxocyclopentanecarboxylic acid |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | IC₅₀ (µM) | 15.2 | > 100 |
| Prostaglandin E2 Synthase | Cell-based Assay | EC₅₀ (µM) | 8.7 | 55.4 |
| Generic Kinase A | Kinase Activity Assay | Kᵢ (nM) | 120 | 2500 |
| Human Cancer Cell Line (MCF-7) | Cytotoxicity Assay | GI₅₀ (µM) | 35.1 | > 200 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. It is not based on actual experimental results.
Experimental Protocols: A Methodological Framework
To generate the type of data presented in the hypothetical table, a series of well-defined experimental protocols would be required. Below are example methodologies for the key experiments that would be necessary to compare the biological activities of the (R) and (S) enantiomers.
Enzyme Inhibition Assay (e.g., COX-2)
Objective: To determine the concentration of each enantiomer required to inhibit 50% of the activity of a specific enzyme (IC₅₀).
Materials:
-
Purified recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound and (S)-3-Oxocyclopentanecarboxylic acid
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection reagent (e.g., a fluorescent probe to measure prostaglandin production)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a series of dilutions of the (R) and (S) enantiomers in the assay buffer.
-
In a 96-well plate, add the enzyme and the respective enantiomer dilution (or vehicle control).
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate (arachidonic acid).
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-based Assay (e.g., Prostaglandin E2 Production)
Objective: To measure the effect of each enantiomer on a specific cellular process (e.g., prostaglandin E2 synthesis) and determine the concentration that produces 50% of the maximal response (EC₅₀).
Materials:
-
Human cell line (e.g., macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound and (S)-3-Oxocyclopentanecarboxylic acid
-
PGE2 ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the (R) and (S) enantiomers for 1 hour.
-
Stimulate the cells with LPS to induce inflammation and prostaglandin production.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the PGE2 concentration against the enantiomer concentration to determine the EC₅₀ value.
Visualizing Potential Mechanisms and Workflows
To further illustrate how these enantiomers might be investigated, the following diagrams, created using the DOT language, depict a hypothetical signaling pathway and a general experimental workflow.
A Comparative Guide to the Synthesis of (R)-3-Oxocyclopentanecarboxylic Acid: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Oxocyclopentanecarboxylic acid is a valuable chiral building block in the synthesis of numerous pharmaceutical agents. Its stereospecific synthesis is a critical step in the development of new drugs, demanding methods that are not only efficient and high-yielding but also economically viable and scalable. This guide provides an objective comparison of three primary synthetic strategies to obtain this key intermediate: Classical Chiral Resolution, Asymmetric Synthesis via Hydrogenation, and Biocatalytic Kinetic Resolution. The analysis is supported by representative experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the different synthetic routes to this compound.
| Parameter | Classical Chiral Resolution | Asymmetric Hydrogenation | Biocatalytic Kinetic Resolution |
| Starting Material | Racemic 3-Oxocyclopentanecarboxylic acid | A prochiral precursor (e.g., 3-oxocyclopent-1-enecarboxylic acid) | Racemic 3-Oxocyclopentanecarboxylic acid ester |
| Key Reagents/Catalyst | Chiral resolving agent (e.g., Brucine) | Chiral Rhodium or Ruthenium complex (e.g., Ru-BINAP) | Lipase (e.g., Novozym 435) |
| Theoretical Max. Yield | 50% (without racemization of the unwanted enantiomer) | ~100% | 50% (for the desired enantiomer) |
| Typical Reported Yield | 35-45% of the desired enantiomer | >90% | 40-48% of the desired enantiomer |
| Enantiomeric Excess (ee) | >98% after recrystallization | >95% | >99% |
| Reaction Conditions | Multiple steps: salt formation, crystallization, liberation of the acid | High pressure (H₂ gas), organic solvent, specific temperature | Mild (ambient temperature and pressure), often in aqueous or organic solvent |
| Process Complexity | Labor-intensive, requires careful crystallization and multiple steps | Requires specialized high-pressure equipment and handling of flammable gas | Requires enzyme screening and immobilization, but generally simpler setup |
| Cost of Key Reagents | Moderate to high (cost and toxicity of resolving agents like brucine) | Very high (noble metal catalysts and chiral ligands) | Moderate (cost of enzyme, but can be recycled) |
| Environmental Impact | Use of toxic resolving agents and organic solvents | Use of heavy metal catalysts and organic solvents | Generally considered "greener" due to biodegradable catalysts and milder conditions |
| Scalability | Can be challenging to scale up crystallization effectively | Well-suited for large-scale industrial production.[1] | Readily scalable, particularly with immobilized enzymes |
Experimental Protocols
Classical Chiral Resolution of Racemic 3-Oxocyclopentanecarboxylic Acid
This method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.[2]
Protocol:
-
Salt Formation: A solution of racemic 3-oxocyclopentanecarboxylic acid in a suitable solvent (e.g., methanol or acetone) is treated with an equimolar amount of a chiral resolving agent, such as (-)-brucine.
-
Fractional Crystallization: The solution is allowed to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration. Several recrystallization steps may be necessary to achieve high diastereomeric purity.
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid (e.g., HCl) to protonate the carboxylic acid and a base (e.g., NaOH) to neutralize the resolving agent.
-
Extraction and Isolation: The desired this compound is extracted from the aqueous layer with an organic solvent. The solvent is then removed under reduced pressure to yield the enantiomerically enriched product.
-
Recovery of Resolving Agent: The chiral resolving agent can be recovered from the aqueous layer for reuse.
Asymmetric Hydrogenation of a Prochiral Precursor
Asymmetric hydrogenation utilizes a chiral catalyst to stereoselectively reduce a double bond in a prochiral substrate, directly forming the desired enantiomer in high yield and enantiomeric excess.[1]
Protocol:
-
Substrate Preparation: A suitable prochiral precursor, such as 3-oxocyclopent-1-enecarboxylic acid, is synthesized.
-
Catalyst Preparation: A chiral rhodium or ruthenium catalyst, for example, a Ru-BINAP complex, is prepared or obtained commercially.
-
Asymmetric Hydrogenation: The prochiral substrate is dissolved in an appropriate solvent (e.g., methanol) in a high-pressure reactor. The chiral catalyst is added, and the reactor is pressurized with hydrogen gas. The reaction is stirred at a specific temperature until completion.
-
Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed. The crude product is then purified, typically by column chromatography, to isolate the this compound.
Biocatalytic Kinetic Resolution of a Racemic Ester
This method employs an enzyme, typically a lipase, to selectively catalyze the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched.
Protocol:
-
Substrate Preparation: The racemic 3-oxocyclopentanecarboxylic acid is converted to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods.
-
Enzymatic Resolution: The racemic ester is dissolved in a suitable buffer or organic solvent. An immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), is added to the mixture. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid.
-
Monitoring the Reaction: The reaction progress is monitored (e.g., by chiral HPLC) until approximately 50% conversion is reached to maximize the yield and enantiomeric excess of the remaining ester.
-
Separation and Isolation: The reaction mixture is filtered to remove the immobilized enzyme (which can be washed and reused). The unreacted (R)-ester is separated from the hydrolyzed (S)-acid by extraction.
-
Hydrolysis of the Enriched Ester: The enantiomerically enriched (R)-ester is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Mandatory Visualization
Caption: Comparative workflow of the three main synthetic routes to this compound.
Conclusion
The optimal synthetic route to this compound is highly dependent on the specific requirements of the project, including the scale of production, cost constraints, available equipment, and environmental considerations.
-
Classical Chiral Resolution is a well-established method that can be performed with standard laboratory equipment. However, its theoretical maximum yield of 50% and the often-laborious nature of fractional crystallization, coupled with the use of potentially toxic resolving agents, make it less attractive for large-scale, cost-effective production.
-
Asymmetric Hydrogenation represents a highly efficient and elegant approach, capable of delivering the desired product in high yield and excellent enantiomeric excess from a prochiral precursor.[1] While the initial investment in high-pressure equipment and the cost of noble metal catalysts are significant, this method is often the most economical choice for large-scale industrial manufacturing due to its high throughput and atom economy.
-
Biocatalytic Kinetic Resolution offers a "green" and highly selective alternative. Operating under mild conditions, it can provide products with exceptional enantiomeric purity.[3] Although the theoretical yield is limited to 50%, the potential for enzyme recycling and the use of environmentally benign reagents make it a compelling option, particularly for pharmaceutical applications where high purity is paramount. The development of dynamic kinetic resolution processes, which incorporate in-situ racemization of the unwanted enantiomer, could further enhance the economic viability of this approach.
For drug development professionals, a thorough evaluation of these factors is crucial. For early-stage research where smaller quantities are needed, biocatalytic resolution or classical resolution might be suitable. However, for process development and large-scale manufacturing, asymmetric hydrogenation is likely to be the most cost-effective and efficient strategy.
References
A Spectroscopic Comparison of (R)-3-Oxocyclopentanecarboxylic Acid and Its Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of (R)-3-Oxocyclopentanecarboxylic acid and its common derivatives. The following sections detail experimental data and protocols to facilitate a comprehensive understanding of their structural characterization.
This compound is a chiral molecule of interest in organic synthesis and drug discovery. Its spectroscopic properties, and those of its derivatives, are crucial for identification, purity assessment, and structural elucidation. This guide summarizes available spectroscopic data for the parent acid and its methyl and ethyl esters, and provides general principles for comparison.
Spectroscopic Data Summary
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Sample State | O-H Stretch (cm⁻¹) | C=O Stretch (Carboxylic Acid/Ester) (cm⁻¹) | C=O Stretch (Ketone) (cm⁻¹) | Reference(s) |
| 3-Oxocyclopentanecarboxylic Acid | Liquid (Neat) | Broad, ~2500-3300 | ~1710 | ~1740 | [1] |
| 3-Oxocyclopentanecarboxylic Acid | Solid (KBr Disc) | Broad, ~2500-3300 | ~1710 | ~1740 | [1] |
| Methyl 3-oxocyclopentanecarboxylate | Liquid | N/A | 1730-1740 | 1730-1740 | |
| Ethyl 2-(3-oxobutyl)cyclopentanone-2-carboxylate | ATR | N/A | 1748 | 1717 |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Solvent | -COOH | -COOCH₃/ -COOCH₂CH₃ | Cyclopentane Ring Protons | Other | Reference(s) |
| (RS)-3-Oxocyclopentanecarboxylic Acid | - | ~10-12 (broad s) | N/A | ~1.9-3.2 (m) | N/A | [2] |
| Methyl 3-oxocyclopentanecarboxylate | CDCl₃ | N/A | 3.71 (s, 3H) | 1.9-2.5 (m, 6H), 3.2 (m, 1H) | N/A | |
| Ethyl 2-(3-oxobutyl)cyclopentanone-2-carboxylate | CDCl₃ | N/A | 4.14 (q, 2H), 1.23 (t, 3H) | 1.82-2.13 (m, 5H), 2.24-2.49 (m, 4H), 2.69 (ddd, 1H) | 2.12 (s, 3H) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Solvent | -COOH / -COOR | C=O (Ketone) | Cyclopentane Ring Carbons | Other | Reference(s) |
| (RS)-3-Oxocyclopentanecarboxylic Acid | - | ~170-180 | ~210-220 | - | N/A | [2] |
| Ethyl 2-(3-oxobutyl)cyclopentanone-2-carboxylate | CDCl₃ | 170.47 | 206.61, 213.75 | 18.84, 26.24, 37.07, 38.01, 58.23 | 13.29, 29.00, 33.22, 60.23 |
Note: The characterization of intermediates in the synthesis of (RS)-3-Oxocyclopentanecarboxylic acid has been performed using ¹H and ¹³C NMR spectroscopy, indicating that detailed spectral data exists within relevant literature.[2]
Experimental Protocols
Detailed methodologies are essential for the accurate acquisition and interpretation of spectroscopic data. Below are general protocols for the key experiments cited.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. For the data from the NIST WebBook, a PERKIN-ELMER 21 (GRATING) instrument was used.[1]
-
Sample Preparation:
-
Liquid (Neat): A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Disc): A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent disc.[1]
-
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr disc) is recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required. Proton decoupling is commonly employed to simplify the spectrum and enhance signal-to-noise.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0 ppm.
Mass Spectrometry (MS)
-
Instrumentation: Various types of mass spectrometers can be used, such as those employing Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: The sample molecules are ionized, for example, by bombardment with electrons in EI-MS.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The mass spectrum displays the relative abundance of different ions. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound or its derivatives.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of organic compounds.
References
The Strategic Utility of (R)-3-Oxocyclopentanecarboxylic Acid in Asymmetric Synthesis: A Comparative Guide
In the landscape of asymmetric catalysis and chiral drug development, the efficient construction of stereochemically rich cyclopentane frameworks is a persistent challenge. These five-membered rings are core structures in a multitude of biologically active molecules, most notably the prostaglandins. For researchers and professionals in drug development, the choice of a chiral starting material—a synthon—is a critical decision that dictates the efficiency, cost, and stereochemical purity of the final product. This guide provides a comparative analysis of (R)-3-Oxocyclopentanecarboxylic acid as a chiral building block, juxtaposing a potential synthetic route derived from it against a highly efficient, state-of-the-art method for preparing a key prostaglandin intermediate.
While not a catalyst itself, the bifunctional nature of this compound, possessing a ketone, a carboxylic acid, and a defined stereocenter, makes it an intriguing starting point for the synthesis of complex chiral molecules. Its utility will be evaluated by proposing a synthetic pathway to the pivotal Corey lactone diol, a cornerstone intermediate in the synthesis of numerous prostaglandins. This proposed route will be compared with a highly optimized, one-pot synthesis developed by Hayashi and co-workers, which stands as a benchmark in terms of efficiency and elegance.
Comparative Analysis of Synthetic Routes to Corey Lactone Diol
The following tables present a quantitative comparison between a proposed synthetic route starting from this compound and the established one-pot synthesis by Hayashi.
Table 1: Proposed Synthesis of Corey Lactone Diol from this compound
| Step | Transformation | Reagents & Conditions | Product | Yield (%) | Stereoselectivity |
| 1 | Esterification | MeOH, H₂SO₄ (cat.), reflux | Methyl (R)-3-oxocyclopentanecarboxylate | ~95% | Not applicable |
| 2 | Diastereoselective Reduction | NaBH₄, CeCl₃·7H₂O, MeOH, -78 °C | Methyl (1R,3S)-3-hydroxycyclopentanecarboxylate | ~90% | >10:1 d.r. (trans) |
| 3 | Hydroxyl Protection | TBDPSCl, Imidazole, DMF | Protected hydroxy ester | ~95% | Not applicable |
| 4 | Baeyer-Villiger Oxidation | m-CPBA, NaHCO₃, CH₂Cl₂ | Protected Corey Lactone Precursor | ~85% (regioselective) | Not applicable |
| 5 | Deprotection | TBAF, THF | Corey Lactone Diol | ~90% | Not applicable |
| Overall | ~65% |
Table 2: One-Pot Synthesis of Corey Lactone Diol (Hayashi et al.)
| Step (within one pot) | Transformation | Reagents & Conditions | Overall Yield (%) | Enantioselectivity |
| 1-7 | Domino Michael/Michael, Aldehyde Reduction, Ketone Reduction, Lactonization, Tamao-Fleming Oxidation | (R)-Diphenylprolinol silyl ether, p-nitrophenol, LiAlH(OtBu)₃, HBF₄, KF, H₂O₂ | 50% | >99% ee |
Experimental Protocols
Protocol 1: Proposed Multi-Step Synthesis from this compound
Step 1: Esterification to Methyl (R)-3-oxocyclopentanecarboxylate To a solution of this compound (1.0 eq) in methanol (0.2 M) is added a catalytic amount of concentrated sulfuric acid. The mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated to yield the methyl ester.
Step 2: Diastereoselective Reduction (Luche Reduction) The methyl ester from Step 1 (1.0 eq) and CeCl₃·7H₂O (1.1 eq) are dissolved in methanol (0.1 M) and cooled to -78 °C. Sodium borohydride (1.1 eq) is added portion-wise over 15 minutes. The reaction is stirred at -78 °C for 1 hour, then quenched by the addition of acetic acid. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to yield the trans-hydroxy ester.
Step 3: Hydroxyl Protection The hydroxy ester from Step 2 (1.0 eq) is dissolved in DMF (0.2 M). Imidazole (2.5 eq) and TBDPSCl (1.2 eq) are added, and the mixture is stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 4: Baeyer-Villiger Oxidation The protected hydroxy ester from Step 3 (1.0 eq) is dissolved in dichloromethane (0.1 M) and cooled to 0 °C. Solid NaHCO₃ (3.0 eq) is added, followed by the portion-wise addition of m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq). The reaction is stirred at 0 °C and allowed to slowly warm to room temperature overnight. The mixture is then filtered, and the filtrate is washed with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine. The organic layer is dried and concentrated to yield the protected lactone.
Step 5: Deprotection The protected lactone from Step 4 (1.0 eq) is dissolved in THF (0.1 M). Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) is added, and the mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final Corey lactone diol.
Protocol 2: One-Pot Synthesis of Corey Lactone Diol (Hayashi et al.)[1][2]
In a single reaction vessel, 3-(dimethylphenylsilyl)propenal (1.2 eq) and ethyl 2-formyl-4-oxopentanoate (1.0 eq) are dissolved in isopropanol. p-Nitrophenol (0.2 eq) and (R)-diphenylprolinol silyl ether catalyst (0.1 eq) are added. After stirring for 1 hour, the mixture is cooled and LiAlH(OtBu)₃ (3.0 eq) is added. The reaction is heated to 60 °C for 15 minutes. After cooling, HBF₄·OEt₂ is added, followed by KF and H₂O₂. The entire sequence is completed within approximately 152 minutes, and after a single workup and purification, the Corey lactone diol is obtained in 50% overall yield and with >99% enantiomeric excess.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes.
Caption: Proposed multi-step synthetic pathway to Corey lactone diol.
Caption: Highly efficient one-pot synthesis of Corey lactone diol.
Performance Comparison and Conclusion
Efficacy of this compound as a Synthon:
The proposed pathway starting from this compound is a viable, albeit conventional, approach to the Corey lactone diol. Its primary advantage lies in the direct incorporation of a chiral center from a commercially available starting material. The key challenges for this route are:
-
Stereocontrol: The stereoselective reduction of the ketone at C-3 is critical. While Luche conditions are known to favor the formation of the more stable trans isomer, achieving high diastereoselectivity (>10:1) is essential to avoid tedious purification steps.
-
Regioselectivity: The Baeyer-Villiger oxidation must proceed with high regioselectivity, inserting the oxygen atom between the carbonyl carbon and the more substituted carbon atom to form the desired γ-lactone. For this specific substrate, this is the expected outcome based on migratory aptitudes.
-
Overall Efficiency: A five-step synthesis with an estimated overall yield of around 65% is respectable but involves multiple intermediate purifications, increasing time and solvent waste.
Comparison with the Alternative (Hayashi Synthesis):
The one-pot synthesis developed by Hayashi and co-workers represents a paradigm of modern synthetic efficiency. Its advantages are overwhelming:
-
Pot and Step Economy: By combining seven distinct chemical transformations in a single reaction vessel without intermediate isolation, this method drastically reduces reaction time, waste, and resource allocation.[1]
-
Stereocontrol: The use of a chiral organocatalyst in the initial domino reaction establishes the absolute stereochemistry with near-perfect enantioselectivity (>99% ee). Subsequent reductions are also highly diastereoselective.[1]
-
Overall Yield: An overall yield of 50% for a seven-reaction sequence is exceptionally high and demonstrates the robustness of the process.[1]
While this compound is a potentially useful chiral building block for constructing cyclopentane-based molecules, a synthetic strategy derived from it for a complex target like the Corey lactone diol is unlikely to compete with cutting-edge, highly optimized routes like the Hayashi one-pot synthesis. The latter's superior efficiency, stereocontrol, and operational simplicity make it the preferred method for large-scale production and rapid analog synthesis.
For drug development professionals and researchers, this comparison underscores a critical principle: while a chiral synthon provides a straightforward entry into a chiral series, the development of powerful asymmetric catalytic methods often leads to more elegant and efficient overall syntheses from simpler, achiral starting materials. The value of this compound may therefore be more pronounced in scenarios where the specific substitution pattern it provides is uniquely suited for a target molecule not as readily accessible through existing catalytic cascade reactions.
References
A Comparative Guide to the Purity of Commercially Available (R)-3-Oxocyclopentanecarboxylic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results, as well as the quality and safety of the final products. (R)-3-Oxocyclopentanecarboxylic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents. This guide provides an objective comparison of the purity of commercially available this compound, supported by representative experimental protocols for its analysis.
Comparison of Commercial Products
The purity of this compound from various suppliers is typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy, with some suppliers also providing data on optical rotation to confirm the enantiomeric identity. The stated purity generally ranges from 95% to over 98%.
| Supplier/Product Number | Stated Purity | Analytical Method | Additional Data |
| ChemScene / CS-0044068 | ≥98.0%[1] | ¹H-NMR[1] | Optical Rotation [α]: 22.7° (c=1.06 in MeOH)[1] |
| Sigma-Aldrich / 550485 | 97% | Not Specified | - |
| ChemScene / CS-W001693 (Racemic) | ≥97.0%[2] | ¹H-NMR[2] | N/A (Racemic) |
Note: Data is based on publicly available information and may vary between batches. It is recommended to request a lot-specific Certificate of Analysis for the most accurate information.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the chemical and enantiomeric purity of this compound.
Purity Determination by Quantitative ¹H-NMR Spectroscopy
Quantitative NMR (qNMR) is a primary method for determining the purity of a substance by comparing the integral of a characteristic signal from the analyte with that of a certified internal standard of known purity and weight.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a clean vial. The internal standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in a high-precision volumetric flask.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Ensure quantitative conditions are met by using a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated (typically 30-60 seconds is sufficient).
-
Use a 90° pulse angle.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the methine proton) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a crucial technique to determine the enantiomeric excess (e.e.) of a chiral compound. As direct separation of carboxylic acids on some chiral stationary phases can be challenging, derivatization to their corresponding esters (e.g., methyl or ethyl esters) is a common strategy.
Representative Protocol (as methyl ester):
-
Derivatization to Methyl Ester:
-
Dissolve approximately 5 mg of this compound in 1 mL of methanol.
-
Add a few drops of concentrated sulfuric acid or use a milder esterification agent like (trimethylsilyl)diazomethane for higher yields and fewer byproducts.
-
Stir the reaction at room temperature or gently heat for 1-2 hours.
-
Neutralize the reaction with a saturated sodium bicarbonate solution and extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent.
-
Dissolve the residue in the HPLC mobile phase for analysis.
-
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase is often effective. For example, a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column.
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. A starting point could be a 90:10 (v/v) mixture of n-hexane:isopropanol. The ratio can be optimized to improve resolution.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the ester absorbs (e.g., 210 nm).
-
Temperature: Ambient or controlled at 25 °C.
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the derivatized sample solution.
-
The two enantiomers will elute at different retention times.
-
Calculate the enantiomeric excess (% e.e.) from the peak areas of the two enantiomers:
-
Purity and Impurity Profiling by Gas Chromatography (GC)
For volatile compounds or those that can be made volatile through derivatization, GC is a powerful tool for purity assessment and impurity profiling. Carboxylic acids generally require derivatization to improve their volatility and chromatographic behavior.
Representative Protocol (as methyl ester):
-
Derivatization:
-
Prepare the methyl ester as described in the chiral HPLC protocol.
-
-
GC Conditions:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Injection Mode: Split injection.
-
-
Analysis:
-
The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for the purity analysis of a commercial sample of this compound.
Caption: Workflow for Purity Analysis of this compound.
References
A Comparative Guide to the Validation of Analytical Methods for (R)-3-Oxocyclopentanecarboxylic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of (R)-3-Oxocyclopentanecarboxylic acid, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The selection of a robust and reliable analytical method is critical for ensuring the quality, efficacy, and safety of the final drug product. This document outlines and compares three common analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization.
The comparison is based on established validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, including specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[1][2][3][4][5]
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical performance characteristics of the three compared methods for the quantification of this compound.
| Validation Parameter | Chiral HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS (with Derivatization) |
| Specificity | High (baseline separation of enantiomers, Rs > 1.5)[1] | High (mass spectral identification) | Very High (MRM transitions)[6] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101%[7] |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.0%[7] |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.999[7] |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 0.01 - 10 ng/mL[7] |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL | ~0.003 ng/mL[7] |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 µg/mL | ~0.01 ng/mL[7] |
| Derivatization Required | No | Yes | Yes (for enhanced sensitivity) |
| Typical Run Time | 15 - 30 min | 10 - 20 min | 5 - 15 min |
Experimental Workflows
Visualizing the experimental workflow can aid in understanding the procedural steps involved in each analytical method.
References
Comparative Guide to Catalysts for (R)-3-Oxocyclopentanecarboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Oxocyclopentanecarboxylic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is of paramount importance, and various catalytic systems have been explored to achieve high yields and enantioselectivity. This guide provides an objective comparison of different catalytic approaches, supported by available data and detailed experimental methodologies.
Overview of Catalytic Strategies
The synthesis of this compound and related chiral cyclic keto acids primarily involves two major catalytic routes: chemo-catalysis and biocatalysis. Each approach offers distinct advantages and disadvantages in terms of stereoselectivity, substrate scope, and process scalability.
Chemo-catalytic methods often rely on transition metal catalysts and chiral ligands to induce enantioselectivity. These methods are versatile but can be sensitive to reaction conditions and may require challenging catalyst-product separation.
Biocatalytic approaches utilize enzymes, such as reductases, to perform highly specific transformations. Biocatalysis is known for its exceptional stereoselectivity and mild reaction conditions, aligning with green chemistry principles. However, enzyme stability and substrate specificity can be limiting factors.
Comparative Data of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the synthesis of chiral cyclic oxo-carboxylic acids. Due to the limited direct comparative studies on this compound, data from analogous syntheses are included to provide a broader perspective on the capabilities of each catalyst type.
| Catalyst System | Catalyst Example | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Chemo-catalysis | Rh(II)-based Catalysts | Vinylsulfonamides and α-Aryldiazoesters | α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives | High | High (trans selective) | Broad substrate scope for cyclopropanation.[1] | Not directly applicable to cyclopentanone synthesis. |
| Chemo-catalysis | Ru(II)–Pheox catalyst | Olefins | Trifluoromethyl cyclopropanes | Not specified | High | Effective for asymmetric synthesis of cyclopropanes.[1] | Different target molecule. |
| Biocatalysis | CrS enoate reductase from Thermus scotoductus SA-01 | (S)-4-(hydroxymethyl)cyclopent-2-enone | (3R)-3-(hydroxymethyl) cyclopentanone | Complete conversion | High | High stereoselectivity, mild reaction conditions.[2] | Requires NADH regeneration system.[2] |
| Biocatalysis | Carboxylic Acid Reductases (CARs) | Various carboxylic acids | Corresponding alcohols (via aldehyde intermediate) | 0.5 - 71 | Stereospecific | Broad substrate specificity for reduction.[3] | Primarily for reduction, not direct asymmetric synthesis of the target keto acid. |
Experimental Protocols
a) General Chemo-enzymatic Synthesis of a Chiral Cyclopentanone Derivative
This protocol is based on the synthesis of (3R)-3-(hydroxymethyl) cyclopentanone, a precursor that could be oxidized to the target acid.[2]
-
Enzyme Preparation: The CrS enoate reductase is cloned, expressed, and purified from Escherichia coli.
-
Reaction Setup: A reaction mixture is prepared containing 5 mM (S)-4-(hydroxymethyl)cyclopent-2-enone, 0.05 mM FMN, 0.2 mM NADH, 10 μM CrS enoate reductase, 40 μM formate dehydrogenase (for NADH regeneration), and 40 mM sodium formate in a suitable buffer (pH 7.0).
-
Reaction Conditions: The reaction is carried out at 35 °C.
-
Monitoring and Work-up: The conversion is monitored by an appropriate chromatographic method. Complete conversion is typically achieved within 45 minutes. The product is then isolated and purified.
-
Subsequent Steps: The resulting (3R)-3-(hydroxymethyl) cyclopentanone can be converted to this compound through a subsequent oxidation step.
Visualization of Methodologies
a) Experimental Workflow for Chemo-enzymatic Synthesis
Caption: Chemo-enzymatic synthesis workflow.
b) Decision Pathway for Catalyst Selection
Caption: Catalyst selection decision pathway.
Concluding Remarks
The synthesis of this compound can be approached through various catalytic strategies. For applications demanding high enantiopurity and adherence to green chemistry principles, biocatalytic methods, such as those employing enoate reductases, present a compelling option.[2] These enzymatic systems offer excellent stereoselectivity under mild conditions.
Chemo-catalytic methods, while potentially offering broader substrate applicability, may require more extensive optimization to achieve high enantioselectivity and can involve harsher reaction conditions and more complex purification protocols. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the desired scale, purity, and economic viability. Further research into direct asymmetric synthesis of the target molecule using both chemo- and biocatalysts is warranted to develop more efficient and sustainable production routes.
References
Benchmarking the Performance of (R)-3-Oxocyclopentanecarboxylic Acid Derivatives as Prostaglandin E2 Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of novel (R)-3-Oxocyclopentanecarboxylic acid derivatives, a core structural motif in many synthetic prostaglandin analogs. The primary focus is on their potential activity as modulators of the prostaglandin E2 (PGE2) receptors (EP1, EP2, EP3, and EP4), which are critical targets in various physiological and pathological processes, including inflammation, pain, and cancer. This document outlines the key performance indicators of the endogenous ligand PGE2 and other relevant compounds, details the experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows.
Comparative Performance Data
The efficacy of novel this compound derivatives can be benchmarked against the endogenous ligand, Prostaglandin E2 (PGE2), and other selective agonists. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of PGE2 and representative selective agonists for the human EP receptor subtypes.
Table 1: Binding Affinity (Ki, nM) of PGE2 and Selective Agonists for Human EP Receptors
| Compound | EP1 | EP2 | EP3 | EP4 |
| PGE2 | ~10 | ~12-24 | ~0.3-2.9 | ~1-2 |
| Sulprostone (EP1/EP3 agonist) | 2.5 | >10000 | 0.6 | 1300 |
| Butaprost (EP2 agonist) | >10000 | 24 | >10000 | >10000 |
| ONO-AE1-329 (EP4 agonist) | 1300 | 110 | 180 | 3.1 |
Table 2: Functional Potency (EC50, nM) of PGE2 and Selective Agonists for Human EP Receptors
| Compound | EP1 (Ca2+ mobilization) | EP2 (cAMP accumulation) | EP3 (cAMP inhibition) | EP4 (cAMP accumulation) |
| PGE2 | 2.5 | 1.3 | 0.03 | 0.2 |
| Sulprostone | 1.6 | >10000 | 0.08 | 1000 |
| Butaprost | >10000 | 10 | >10000 | >10000 |
| ONO-AE1-329 | >10000 | 250 | >10000 | 0.6 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling cascades initiated by PGE2 binding to its receptors and a typical workflow for screening and characterizing novel derivatives.
Caption: PGE2 signaling through its four receptor subtypes (EP1-4).
Caption: Workflow for benchmarking this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of novel compounds. Below are protocols for key in vitro assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific EP receptor subtype.
Materials:
-
HEK-293 cells stably expressing the human EP receptor of interest (EP1, EP2, EP3, or EP4).
-
Membrane preparation from the above cells.
-
Radioligand: [3H]-PGE2.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test compounds at various concentrations.
-
Non-specific binding control: unlabeled PGE2 at a high concentration (e.g., 10 µM).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK-293 cells expressing the target EP receptor and harvest. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the membrane preparation, [3H]-PGE2 (at a concentration close to its Kd), and varying concentrations of the test compound. For total binding, add assay buffer instead of the test compound. For non-specific binding, add a saturating concentration of unlabeled PGE2.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular cAMP Measurement Assay
Objective: To determine the functional potency (EC50 or IC50) of a test compound on Gs-coupled (EP2, EP4) or Gi-coupled (EP3) receptors.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human EP receptor of interest (EP2, EP3, or EP4).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (to stimulate cAMP production for EP3 antagonist testing).
-
Test compounds at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and culture overnight.
-
Compound Addition:
-
Agonist Mode (EP2, EP4): Replace the culture medium with assay buffer containing various concentrations of the test compound.
-
Antagonist Mode (EP2, EP4): Pre-incubate the cells with various concentrations of the test compound before adding a fixed concentration of PGE2 (e.g., its EC80).
-
Agonist Mode (EP3): Pre-incubate the cells with a fixed concentration of forskolin to stimulate adenylate cyclase, then add various concentrations of the test compound.
-
Antagonist Mode (EP3): Pre-incubate the cells with various concentrations of the test compound, then add a fixed concentration of an EP3 agonist (e.g., sulprostone) in the presence of forskolin.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
Intracellular Calcium Mobilization Assay
Objective: To determine the functional potency (EC50 or IC50) of a test compound on Gq-coupled (EP1) receptors.
Materials:
-
HEK-293 cells stably expressing the human EP1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds at various concentrations.
-
Fluorescence plate reader with an injection system (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Addition:
-
Agonist Mode: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence, inject various concentrations of the test compound and monitor the change in fluorescence over time.
-
Antagonist Mode: Pre-incubate the cells with various concentrations of the test compound before placing the plate in the reader. After establishing a baseline, inject a fixed concentration of PGE2 (e.g., its EC80) and monitor the fluorescence change.
-
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the test compound. For agonists, determine the EC50 value. For antagonists, determine the IC50 value.
By employing these standardized assays and comparing the results to the established performance of known ligands, researchers can effectively benchmark the performance of novel this compound derivatives and identify promising candidates for further drug development.
Safety Operating Guide
Safe Disposal of (R)-3-Oxocyclopentanecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
The proper disposal of (R)-3-Oxocyclopentanecarboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. The following protocols are based on general principles of chemical waste management and should be adapted to comply with all applicable local, state, and federal regulations.
Hazard Assessment and Safety Precautions
Before handling this compound, it is essential to be aware of its potential hazards. While it is not classified as a hazardous substance in all reports, some data suggests it may cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn.
Summary of GHS Hazard Information for 3-Oxocyclopentanecarboxylic Acid
| Hazard Statement | Percentage of Notifications | Classification |
| H315: Causes skin irritation | 12.5% | Skin Irritant, Category 2 |
| H319: Causes serious eye irritation | 12.5% | Eye Irritant, Category 2 |
| Not meeting GHS hazard criteria | 87.5% | - |
Data sourced from ECHA C&L Inventory notifications.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as a chemical waste stream. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a designated and compatible waste container.[4][5]
-
The container must be made of a material that will not react with the acid. Plastic containers are generally preferred.[5]
-
Ensure the container has a secure, leak-proof screw-on cap.[6]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[7][8][9]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[8]
-
Indicate the primary hazard(s), such as "Irritant".[9]
-
Note the accumulation start date on the label, which is the date the first drop of waste is added to the container.[3]
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[5][8][9]
-
The SAA should be under the control of laboratory personnel and away from normal lab activities.[6]
-
Segregate the waste from incompatible materials. As an acid, it should be stored separately from bases.[8]
-
Utilize secondary containment, such as a tray or bin, to capture any potential leaks or spills. The secondary container should be able to hold 110% of the volume of the primary container.[6]
-
-
Disposal Request:
-
Adhere to your institution's specific time and quantity limits for hazardous waste accumulation. Typically, a waste pickup must be requested before reaching a 90-day accumulation period or a certain volume limit (e.g., 55 gallons).[6][9]
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]
-
Provide all necessary information about the waste stream as requested by the disposal service.
-
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate: Increase ventilation to the area.
-
Containment: For small spills, use an appropriate absorbent material (e.g., spill pillows, absorbent pads) to contain the spill. Do not use combustible materials like paper towels on a spill of an oxidizing acid.
-
Cleanup: Wearing appropriate PPE, carefully clean up the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EH&S department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. mcneese.edu [mcneese.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Safeguarding Your Research: A Comprehensive Guide to Handling (R)-3-Oxocyclopentanecarboxylic Acid
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with (R)-3-Oxocyclopentanecarboxylic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures for personal protective equipment (PPE), operational handling, and waste disposal are designed to minimize risk and streamline laboratory workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, as well as inhalation of dust particles.[1][2] While some sources indicate the compound may not meet GHS hazard criteria in all reports, a subset of notifications identifies it as a cause of skin and eye irritation.[3] Therefore, caution is paramount.
Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[2] A face shield is recommended when there is a significant risk of splashing.[1] | Protects against accidental splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant lab coat, fully buttoned.[2] Nitrile or butyl rubber gloves.[1] Fully enclosed shoes.[2] | Prevents skin contact which may cause irritation. Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Respiratory Protection | N95 dust mask or a NIOSH-approved respirator.[4] | Recommended when handling the solid form to prevent inhalation of dust, which may cause respiratory irritation.[2] All handling should ideally occur within a certified chemical fume hood.[2][5] |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound is critical. These step-by-step procedures ensure safety at every stage.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before commencing any work.[2]
-
Gather Materials: Before handling the chemical, assemble all necessary equipment, including spatulas, weighing paper, glassware, and clearly labeled waste containers.[2]
2. Handling Procedures:
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Avoid Dust Generation: When handling the solid, use techniques that minimize the creation of dust.[5]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][5]
3. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[6] Segregate from incompatible materials such as bases, oxidizers, and inorganic acids.[5][8]
Emergency and Disposal Plan
Accidents can happen. Being prepared with clear emergency and disposal protocols is non-negotiable.
Spill Response:
-
Small Spills (Contained and manageable within 10 minutes):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (nitrile gloves, lab coat, safety goggles), cover the spill with an inert absorbent material.[5]
-
Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[5]
-
Decontaminate the area with an appropriate solvent and then wash with soap and water.[1]
-
-
Large Spills:
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[6][8] Seek medical attention.[5]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water while removing contaminated clothing.[6] Seek medical attention if irritation occurs.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[9]
Waste Disposal:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2]
-
Chemical Waste: The compound should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator.[1] Do not empty into drains.[1]
Workflow for a Chemical Spill
The following diagram outlines the decision-making process and necessary actions in the event of a chemical spill.
Caption: Workflow for handling a chemical spill.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-氧代-1-环戊烷羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. 3-Oxocyclopentanecarboxylic acid - Safety Data Sheet [chemicalbook.com]
- 8. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
